Thalidomide-5-(C6-amine)
Description
BenchChem offers high-quality Thalidomide-5-(C6-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-5-(C6-amine) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H24N4O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(6-aminohexyl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H24N4O5/c21-9-3-1-2-4-10-22-17(26)12-5-6-13-14(11-12)20(29)24(19(13)28)15-7-8-16(25)23-18(15)27/h5-6,11,15H,1-4,7-10,21H2,(H,22,26)(H,23,25,27) |
InChI Key |
NEIBHOLGDPAEAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCCCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-5-(C6-amine) in E3 Ligase Recruitment for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-5-(C6-amine) as a critical component in the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation, a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology. This document details the underlying mechanism of action, presents quantitative data for analogous compounds, outlines detailed experimental protocols for key validation assays, and provides visual representations of the core biological pathways and experimental workflows.
Introduction: The Role of Thalidomide (B1683933) Derivatives in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate specific disease-causing proteins rather than simply inhibiting their function. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the POI by the proteasome.
Thalidomide and its analogs are a prominent class of E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4-CRBN)[1][2][3]. Thalidomide-5-(C6-amine) is a functionalized derivative designed for incorporation into PROTACs, featuring a six-carbon alkyl amine linker that provides a versatile point of attachment for a POI ligand[4][5][6]. The choice of linker and its attachment point on the thalidomide scaffold is a critical design element that influences the formation and stability of the ternary complex (POI-PROTAC-CRBN), ultimately impacting the efficiency and selectivity of protein degradation.
Mechanism of Action: CRBN-Mediated Protein Degradation
The mechanism of action for a PROTAC utilizing a thalidomide-based ligand such as Thalidomide-5-(C6-amine) is a catalytic cycle that hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
The key steps are as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) E3 ligase, forming a ternary complex. This is the crucial initiating event in the degradation pathway.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the POI.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a multi-protein complex that degrades the tagged protein into small peptides.
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, continuing its catalytic cycle.
Quantitative Data for Thalidomide-Based PROTACs
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [5] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [5] |
| Lenalidomide | ~178 nM | Not Specified | [5] |
| Pomalidomide | ~157 nM | Not Specified | [5] |
Note: Binding affinities can vary depending on the specific experimental conditions and the protein construct used (e.g., full-length CRBN vs. the thalidomide-binding domain).
Table 2: Representative Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of CRBN-Recruiting PROTACs with Alkyl/PEG Linkers
| PROTAC Target | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| BRD4 | Lenalidomide-based | <1 | >90 | 22Rv1 | |
| BRD4 | Thalidomide-based | 1.8 | >95 | MOLM-13 | |
| METTL3 | Thalidomide-C7-Amine | 440 | >90 | MV4-11 | [7] |
| METTL14 | Thalidomide-C7-Amine | 130 | >90 | MV4-11 | [7] |
| HDAC6 | Thalidomide-based | 5.81 | Not Specified | Not Specified | [8] |
| STAT6 | Thalidomide-based | 1 | Not Specified | Not Specified | [8] |
| Aurora A | Thalidomide-based | 8.8 | Not Specified | Not Specified | [8] |
| Aurora B | Thalidomide-based | 6.1 | Not Specified | Not Specified | [8] |
DC₅₀: The concentration of a PROTAC required to degrade 50% of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achievable.
Table 3: Representative Cooperativity (α) in Ternary Complex Formation
| PROTAC System | Cooperativity (α) | Method | Reference |
| VHL-MZ1-BRD4(2) | 15 | ITC | [9] |
| VHL-based trivalent PROTAC | 3.5 | AlphaLISA | [10] |
Cooperativity (α) is a measure of how the binding of one component (e.g., the target protein) to the PROTAC affects the binding of the other component (e.g., the E3 ligase). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and validation of PROTACs. The following sections provide methodologies for key assays in the PROTAC workflow.
Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a thalidomide derivative to CRBN.
-
Principle: A fluorescently labeled thalidomide tracer is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CRBN protein, its rotation slows, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for CRBN binding will displace the tracer, causing a decrease in polarization.
-
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide (e.g., Cy5-labeled Thalidomide)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.5)
-
Test compound (e.g., Thalidomide-5-(C6-amine))
-
Black, low-binding 96- or 384-well plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
-
-
Methodology:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a microplate, add the fluorescently labeled thalidomide and purified CRBN protein to each well.
-
Add the serially diluted test compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Ternary Complex Formation Assays
-
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time determination of association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (Kₑ) can be calculated.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 for amine coupling, NTA for His-tagged proteins)
-
Purified recombinant CRBN-DDB1 complex
-
Purified recombinant POI
-
PROTAC of interest
-
Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.5)
-
Immobilization reagents (for amine coupling)
-
-
Methodology:
-
Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN-DDB1 to determine the Kₑ for the PROTAC-CRBN interaction.
-
In a separate experiment, immobilize the POI and inject a series of concentrations of the PROTAC to determine the Kₑ for the PROTAC-POI interaction.
-
-
Ternary Complex Analysis: Inject a series of concentrations of the POI mixed with a constant, near-saturating concentration of the PROTAC over the immobilized CRBN-DDB1.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (kₐ, kₑ) and the dissociation constant (Kₑ) for the ternary complex.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary Kₑ to the ternary Kₑ (α = Kₑ_binary / Kₑ_ternary).
-
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of one binding partner is titrated into a solution of the other, and the resulting heat changes are measured to determine the binding affinity (Kₑ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant CRBN-DDB1 complex
-
Purified recombinant POI
-
PROTAC of interest
-
Dialysis buffer
-
-
Methodology:
-
Sample Preparation: Dialyze the protein solutions and the PROTAC into the same buffer to minimize heats of dilution. Accurately determine the concentrations of all components.
-
Binary Interaction Titrations:
-
Titrate the PROTAC into the CRBN-DDB1 solution.
-
Titrate the PROTAC into the POI solution.
-
-
Ternary Complex Titration: Titrate the CRBN-DDB1 solution into a solution containing a pre-formed complex of the POI and the PROTAC.
-
Data Analysis: Integrate the heat change peaks to generate binding isotherms. Fit the isotherms to a suitable binding model to determine the thermodynamic parameters. Cooperativity can be assessed by comparing the binding affinities from the binary and ternary experiments.
-
Protein Degradation Assay (Western Blot)
-
Principle: This assay quantifies the amount of a specific protein in a cell lysate. By treating cells with a PROTAC and then performing a Western blot for the POI, the extent of protein degradation can be determined.
-
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Methodology:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the POI.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Visualizations: Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: Catalytic cycle of PROTAC-mediated protein degradation via CRBN recruitment.
Experimental Workflow for PROTAC Development and Validation
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. enamine.net [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Thalidomide-5-(C6-amine) in Targeted Protein Degradation: A Technical Guide
Abstract: Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, utilizing the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology, acting as heterobifunctional molecules that induce proximity between a target protein and an E3 ubiquitin ligase.[1][2] Thalidomide (B1683933) and its derivatives have become crucial components in PROTAC design, leveraging their ability to bind to the Cereblon (CRBN) E3 ligase.[3][4] This technical guide provides an in-depth examination of Thalidomide-5-(C6-amine), a key functionalized building block for the synthesis of CRBN-recruiting PROTACs. It details the underlying mechanisms, presents key quantitative data, outlines essential experimental protocols, and visualizes the critical pathways and workflows involved in the research and development of these powerful molecules.
The Core Principle: PROTACs and the Role of Thalidomide-5-(C6-amine)
PROTACs are chimeric molecules composed of three essential parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 enzyme to the POI.[5] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[1][5]
Thalidomide-5-(C6-amine) serves as a foundational building block in this process. It is a functionalized cereblon ligand designed for PROTAC research and development.[7][8] It incorporates the thalidomide moiety, which binds to the CRBN E3 ligase, and an alkyl C6 linker with a terminal amine group.[7][9] This amine group is a reactive handle ready for conjugation to a ligand for a specific POI, enabling the synthesis of a complete PROTAC molecule.[9]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of a thalidomide-based PROTAC is a catalytic process that leverages the cell's natural protein disposal machinery.
-
Ternary Complex Formation: The PROTAC, with its two distinct ligands, simultaneously binds to the POI and the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, forming a key ternary complex.[5]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to efficiently transfer multiple ubiquitin (Ub) molecules to accessible lysine (B10760008) residues on the surface of the POI.[5]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[5]
-
PROTAC Recycling: After the POI is degraded, the PROTAC is released and can engage another POI molecule, continuing its degradation mission in a catalytic cycle.[5]
Data Presentation: Quantifying PROTAC Building Blocks and Efficacy
The development of effective PROTACs relies on precise quantitative analysis. This includes characterizing the chemical building blocks and measuring the degradation efficiency and binding affinities of the resulting PROTACs.
Table 1: Physicochemical Properties of Thalidomide-5-(C6-amine) This table summarizes the key technical data for the Thalidomide-5-(C6-amine) building block.
| Property | Value | Reference |
| Chemical Name | 5-[(6-Aminohexyl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride | [7] |
| Molecular Formula | C₁₉H₂₄N₄O₄·HCl | [7][8] |
| Molecular Weight | 408.88 g/mol | [7] |
| CAS Number | 3007650-02-1 or 1950635-17-2 | [7][10] |
| Purity | ≥95% | [7] |
| Storage | -20°C | [7][8] |
Table 2: Degradation Efficiency of Representative Thalidomide-Based PROTACs The efficacy of a PROTAC is commonly measured by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation observed).[2][11]
| PROTAC Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | 98.8 | [2] |
| PTD10 | BTK | MOLM-14 | 0.5 | > 90 | [2] |
| dBET6 | BRD4 | MM.1S | < 1 | > 90 | [2] |
| Compound 5 | GSPT1 | - | 1.6 | > 90 | [12] |
| Compound 5 | IKZF1 | - | 10 | > 90 | [12] |
Table 3: Binding Affinities of Thalidomide Enantiomers to Cereblon (CRBN) The stereochemistry of the thalidomide moiety can significantly impact its binding to CRBN. Biochemical studies have shown that the (S)-enantiomer has a stronger binding affinity than the (R)-enantiomer.[13][14]
| Compound | Binding Affinity to CRBN | Method | Reference |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Biochemical Assays | [13][14] |
| (R)-thalidomide | Weakly engages CRBN | Biochemical Assays | [13] |
Key Experimental Protocols
The characterization of a novel PROTAC involves a series of well-defined experimental procedures.
This protocol outlines a general procedure for conjugating Thalidomide-5-(C6-amine) to a POI ligand containing a carboxylic acid.
-
Materials:
-
Procedure:
-
Dissolve the POI ligand and coupling agent (e.g., HATU) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the mixture and stir for 5-10 minutes to activate the carboxylic acid.
-
Add a solution of Thalidomide-5-(C6-amine) in DMF to the reaction mixture.[9]
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring progress by LC-MS.
-
Upon completion, quench the reaction and purify the resulting PROTAC using standard chromatographic techniques (e.g., HPLC).
-
Western blotting is the standard method to quantify the reduction in target protein levels.[2][11]
-
Materials:
-
Cultured cells
-
PROTAC of interest and DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[11]
-
BCA or Bradford assay kit[11]
-
SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes[2][11]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[11]
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin)[11]
-
HRP-conjugated secondary antibody[11]
-
Chemiluminescent substrate (ECL)[2]
-
Imaging system[11]
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with cold PBS and lyse them with ice-cold lysis buffer.[11]
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[2][11]
-
Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody against the POI and a loading control overnight at 4°C.[2][11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize the POI signal to the loading control to determine the percentage of degradation.[2][11]
-
This assay directly measures the ability of a PROTAC to induce ubiquitination of the target protein.[3]
-
Materials:
-
Procedure:
-
Assemble the ubiquitination reaction mixture on ice, including buffer, ATP, Ubiquitin, E1, E2, CRL4-CRBN complex, and the POI.[3]
-
Add the test PROTAC or DMSO control at the desired concentration.[3]
-
Incubate the reaction at 37°C for 60-90 minutes to allow for ubiquitination.[3]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blot, probing with an anti-POI antibody to detect higher molecular weight bands corresponding to the ubiquitinated protein.[3]
-
PROTAC Discovery and Development Workflow
The discovery of a novel PROTAC is an iterative process that integrates computational design, chemical synthesis, and extensive biological evaluation.[15]
This workflow begins with target validation and the computational design of the PROTAC molecule.[15] Following chemical synthesis, the molecule undergoes a series of evaluations, starting with biochemical assays to confirm binding and ternary complex formation.[16] Promising candidates are then tested in cellular assays to measure protein degradation (DC₅₀/Dₘₐₓ) and assess cellular toxicity.[11][16] This process is often iterative, with structure-activity relationship (SAR) data feeding back into the design phase to optimize the linker and ligands.[15] Finally, lead compounds are advanced to in vivo studies in animal models to evaluate their pharmacokinetics, pharmacodynamics, and therapeutic efficacy.[6]
Conclusion
Thalidomide-5-(C6-amine) is a vital chemical tool that has significantly streamlined the synthesis of PROTACs targeting the CRBN E3 ligase. Its functionalized design provides a straightforward conjugation point for a vast array of target-binding ligands, accelerating the exploration of new degraders. Understanding the core mechanism of action, the key quantitative metrics for success, and the robust experimental protocols for characterization is essential for researchers, scientists, and drug developers. As the field of targeted protein degradation continues to expand, the principles and methodologies outlined in this guide will remain fundamental to harnessing the full therapeutic potential of this innovative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Thalidomide 5'-amine-alkylC6-amine - Immunomart [immunomart.com]
- 9. Thalidomide-5-(C6-amine) | AxisPharm [axispharm.com]
- 10. Thalidomide-5-(C6-amine), 1950635-17-2 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of Thalidomide-5-(C6-amine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-5-(C6-amine), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. Thalidomide-5-(C6-amine) serves as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the recruitment of this enzyme to a target protein for degradation. This document details the discovery of thalidomide's utility in this context, provides a putative synthesis protocol for Thalidomide-5-(C6-amine), summarizes key quantitative data, and outlines experimental protocols for its application and validation in PROTAC-based research.
Introduction: From Tragedy to Targeted Protein Degradation
Thalidomide (B1683933), first synthesized in the 1950s, has a complex history, initially marked by its tragic teratogenic effects. However, subsequent research revealed its potent immunomodulatory and anti-angiogenic properties, leading to its repurposing for the treatment of various cancers, including multiple myeloma.[1] A pivotal breakthrough in understanding thalidomide's mechanism of action was the discovery of its binding to the protein Cereblon (CRBN).[2][3] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which plays a crucial role in the ubiquitin-proteasome system, the cell's primary machinery for protein degradation.
This discovery paved the way for the innovative use of thalidomide and its analogs as E3 ligase ligands in the design of PROTACs. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Thalidomide-5-(C6-amine) is a derivative of thalidomide specifically designed for incorporation into PROTACs, featuring a C6 alkyl amine linker at the 5-position of the phthalimide (B116566) ring for covalent attachment to a POI ligand.
Synthesis of Thalidomide-5-(C6-amine)
While a specific, detailed, and publicly available protocol for the synthesis of Thalidomide-5-(C6-amine) is not extensively documented, a plausible multi-step synthesis can be devised based on established methods for the synthesis of thalidomide and its amino-functionalized analogs. The general strategy involves the synthesis of 5-nitrothalidomide, followed by reduction to 5-aminothalidomide, and subsequent alkylation with a protected C6-amine linker, followed by deprotection.
Putative Synthetic Scheme
Caption: Putative synthetic workflow for Thalidomide-5-(C6-amine).
Experimental Protocols
Step 1: Synthesis of 5-Nitrothalidomide
-
To a stirred solution of thalidomide in concentrated sulfuric acid, cooled to 0°C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.
-
Wash the solid with water until the filtrate is neutral and then dry under vacuum to yield 5-nitrothalidomide.
Step 2: Synthesis of 5-Aminothalidomide
-
Dissolve 5-nitrothalidomide in a suitable solvent such as ethanol (B145695) or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 5-aminothalidomide.
Step 3: Synthesis of N-(6-(tert-butoxycarbonyl)aminohexyl)-5-aminothalidomide
-
Dissolve 5-aminothalidomide and N-(tert-butoxycarbonyl)-6-bromohexylamine in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the protected intermediate.
Step 4: Synthesis of Thalidomide-5-(C6-amine) (Final Product)
-
Dissolve the N-(6-(tert-butoxycarbonyl)aminohexyl)-5-aminothalidomide in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The final product, Thalidomide-5-(C6-amine), may be obtained as a salt (e.g., TFA or HCl salt) and can be further purified by recrystallization or preparative HPLC if necessary.
Quantitative Data
Physicochemical and Synthetic Data
| Parameter | Value | Reference |
| Chemical Name | 5-[(6-Aminohexyl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride | |
| Molecular Formula | C₁₉H₂₄N₄O₄·HCl | |
| Molecular Weight | 408.88 g/mol | |
| CAS Number | 3007650-02-1 | |
| Purity (typical) | ≥95% | |
| Storage | Store at -20°C |
Analytical Data (Reference Data for Thalidomide)
| Analytical Technique | Thalidomide Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 11.13 (s, 1H, NH), 7.82 (m, 4H, Ar), 5.18 (dd, J=12.8, 5.4 Hz, 1H, CH), 2.88 (m, 1H, CH₂), 2.55 (m, 1H, CH₂), 2.08 (m, 2H, CH₂) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 173.2, 170.2, 167.6 (C=O), 135.3, 131.7, 123.8 (Ar-C), 49.5 (CH), 31.4 (CH₂), 22.5 (CH₂) | [1] |
| Mass Spectrometry (m/z) | 259.1 [M+H]⁺, Fragment at 186.1 | [4][5] |
Biological Activity Data
The biological activity of Thalidomide-5-(C6-amine) is primarily defined by its ability to bind to CRBN and its effectiveness as part of a PROTAC in inducing the degradation of a target protein.
| Parameter | Description | Typical Values (for Thalidomide-based ligands/PROTACs) | Reference |
| Binding Affinity (Kd) to CRBN | The equilibrium dissociation constant, a measure of the affinity of the ligand for the CRBN protein. A lower Kd indicates a higher binding affinity. | Thalidomide: ~0.64 µM for full-length CRBN-DDB1 complex. Pomalidomide: ~14.7 µM for CRBN TBD. Lenalidomide: ~6.7 µM for CRBN TBD. | [6] |
| DC₅₀ | The concentration of the PROTAC required to induce 50% degradation of the target protein. | Nanomolar to low micromolar range, highly dependent on the target protein and cell line. | [7][8] |
| Dₘₐₓ | The maximum percentage of target protein degradation that can be achieved with the PROTAC. | Often >90% for effective PROTACs. | [9][8] |
Experimental Protocols for PROTAC Application
The following protocols describe the general workflow for utilizing Thalidomide-5-(C6-amine) in the synthesis of a PROTAC and the subsequent evaluation of its biological activity.
PROTAC Synthesis: Conjugation of Thalidomide-5-(C6-amine) to a POI Ligand
Caption: General workflow for the synthesis of a PROTAC using Thalidomide-5-(C6-amine).
Protocol:
-
Preparation of POI Ligand: The ligand for the protein of interest must contain a suitable reactive group for conjugation, such as a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide ester).
-
Coupling Reaction:
-
For Carboxylic Acid POI Ligand: Dissolve the POI ligand and Thalidomide-5-(C6-amine) (typically a slight excess of the amine) in an anhydrous aprotic solvent like DMF. Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Stir the reaction at room temperature overnight.
-
For NHS Ester POI Ligand: Dissolve the NHS ester of the POI ligand and Thalidomide-5-(C6-amine) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base such as DIPEA. Stir the reaction at room temperature for several hours to overnight.
-
-
Reaction Monitoring and Work-up: Monitor the reaction progress by LC-MS. Once complete, the reaction mixture can be diluted with water and extracted with an organic solvent.
-
Purification: Purify the crude PROTAC using reverse-phase preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.
Evaluation of PROTAC-mediated Protein Degradation
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Protocol: Western Blotting
-
Cell Culture and Treatment: Seed the desired cell line in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., from 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC₅₀ and Dₘₐₓ values.[10]
-
Signaling Pathway: CRBN-mediated Protein Degradation
Thalidomide-5-(C6-amine), as a component of a PROTAC, hijacks the cellular ubiquitin-proteasome system to induce the degradation of a target protein. The signaling pathway is initiated by the formation of a ternary complex between the PROTAC, the target protein, and the CRBN E3 ligase complex.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. thalidomide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Thalidomide-5-(C6-amine): A Technical Guide for Chemical Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a molecule with a complex history, has emerged as a powerful tool in chemical biology and drug discovery. Its re-emergence is largely due to the discovery of its mechanism of action as a "molecular glue" that recruits neo-substrates to the Cereblon (CRBN) E3 ubiquitin ligase for degradation.[1] This has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the ubiquitin-proteasome system to degrade specific proteins of interest.[2] Thalidomide-5-(C6-amine) is a key building block in the synthesis of these targeted protein degraders, offering a versatile platform for the development of novel therapeutics.[3][4] This technical guide provides an in-depth overview of Thalidomide-5-(C6-amine), its application in PROTAC technology, relevant quantitative data, and detailed experimental protocols for its use in chemical biology research.
Core Concepts: PROTAC Technology and the Role of Thalidomide-5-(C6-amine)
PROTACs are designed to bring a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[2] A PROTAC molecule consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker that connects the two.
Thalidomide-5-(C6-amine) serves as a CRBN E3 ligase ligand with a C6 alkyl amine linker.[3][4] The thalidomide moiety binds to CRBN, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1] The terminal amine group on the C6 linker provides a reactive handle for conjugation to a ligand for a specific POI, typically through the formation of a stable amide bond.[3]
Signaling Pathway: The Mechanism of Action of Thalidomide-Based PROTACs
The signaling pathway for a thalidomide-based PROTAC involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex to induce targeted protein degradation. The key steps are as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4-CRBN E3 ligase complex, forming a ternary POI-PROTAC-CRBN complex.[2]
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome.
-
Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
Quantitative Data
While specific quantitative data for PROTACs synthesized directly using Thalidomide-5-(C6-amine) is not extensively available in the public domain, the following tables provide representative data for thalidomide-based PROTACs with similar linkers. This data serves as a benchmark for expected potency and efficacy.
Table 1: Representative Degradation Data for Thalidomide-Based PROTACs
| Target Protein | Linker Type | DC50 | Dmax | Cell Line | Reference |
| BRD4 | PEG/Alkyl | < 1 nM | > 98% | 22Rv1 | [5] |
| BTK | Alkyl | ~5 nM | > 90% | MOLM-14 | [6] |
| IDO1 | PEG | 2.84 µM | 93% | HeLa | [5] |
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation.
Table 2: Representative Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Affinity (KD or IC50) | Assay Method | Reference |
| Thalidomide | ~1-10 µM | ITC, SPR, TR-FRET | [7] |
| Pomalidomide | ~0.1-1 µM | ITC, SPR, TR-FRET | [7] |
| Lenalidomide | ~1-5 µM | ITC, SPR, TR-FRET | [7] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Thalidomide-5-(C6-amine) via Amide Bond Formation
This protocol outlines a general procedure for conjugating a carboxylic acid-functionalized POI ligand to Thalidomide-5-(C6-amine).
Materials:
-
Thalidomide-5-(C6-amine)
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[8]
-
-
Coupling Reaction:
-
In a separate flask, dissolve Thalidomide-5-(C6-amine) (1.1 eq) in anhydrous DMF.
-
Add the solution of Thalidomide-5-(C6-amine) to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.[8]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Protocol 2: Quantitative Western Blotting for Protein Degradation Assessment
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[9]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and a loading control overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the DC50 and Dmax values.[5]
-
Protocol 3: Quantitative Proteomics for Target Validation and Off-Target Analysis
This protocol provides a general workflow for a quantitative proteomics experiment to assess the global effects of a PROTAC.
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Isobaric tags (e.g., TMT)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a desired concentration and time point, including a vehicle control.
-
Harvest and lyse the cells, and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling:
-
Label the peptides from each condition with a specific isobaric tag.
-
Pool the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Separate the pooled, labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the relative abundance of proteins across the different conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.[5]
-
Experimental and Developmental Workflow
The development of a novel PROTAC using Thalidomide-5-(C6-amine) follows a structured and iterative workflow.
Conclusion
Thalidomide-5-(C6-amine) is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its straightforward reactivity and the well-characterized function of the thalidomide moiety make it an attractive choice for researchers developing novel protein degraders. This guide provides a foundational understanding of its application, along with detailed protocols and representative data to aid in the design and evaluation of new chemical biology tools and potential therapeutics. As the field of targeted protein degradation continues to expand, the principles and methodologies outlined here will be instrumental for researchers, scientists, and drug development professionals.
References
- 1. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to Preliminary Studies Involving Thalidomide-5-(C6-amine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide-5-(C6-amine) is a crucial chemical tool in the field of targeted protein degradation (TPD). It serves as a functionalized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized E3 ubiquitin ligase ligand, thalidomide (B1683933), which binds to Cereblon (CRBN), and a six-carbon (C6) alkyl linker terminating in a primary amine.[1] This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), enabling the creation of a heterobifunctional degrader. The resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the selective degradation of the target protein.[2][3][4] This guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation relevant to the use of Thalidomide-5-(C6-amine) in preliminary research studies.
Physicochemical and Handling Properties
Proper handling and storage are critical for maintaining the integrity of Thalidomide-5-(C6-amine). The following table summarizes its key properties based on available data.
| Property | Value | Reference(s) |
| Chemical Name | 5-[(6-Aminohexyl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride | |
| Molecular Formula | C₁₉H₂₄N₄O₄·HCl | [1] |
| Molecular Weight | 408.88 g/mol | |
| CAS Number | 3007650-02-1 | |
| Purity | ≥95% | |
| Storage Temperature | -20°C | [1] |
| Appearance | Light yellow to yellow solid powder | [3] |
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized from Thalidomide-5-(C6-amine) operate by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Poly-ubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[3][6]
Experimental Protocols
The following sections detail generalized but comprehensive protocols for the key experimental stages when using Thalidomide-5-(C6-amine).
Protocol 1: Synthesis of a PROTAC via Amide Coupling
The terminal amine of Thalidomide-5-(C6-amine) is readily coupled to a carboxylic acid on a POI-binding ligand using standard peptide coupling reagents.
Materials:
-
Thalidomide-5-(C6-amine)
-
POI-binding ligand with a carboxylic acid moiety
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
-
Purification system: Reverse-phase HPLC
Methodology:
-
Preparation: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve the POI-binding ligand (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of Thalidomide-5-(C6-amine) (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Quenching: Once the reaction is complete, quench by adding a small amount of water.
-
Purification: Concentrate the mixture under reduced pressure. Purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final compound using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Assessment of Target Protein Degradation by Western Blot
This protocol is fundamental for quantifying the reduction in POI levels following treatment with the synthesized PROTAC.
Materials:
-
Human cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium, fetal bovine serum (FBS), and supplements
-
DMSO (for stock solutions)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated DMSO stock. The final DMSO concentration should be ≤ 0.1%. Treat cells for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add RIPA buffer. Scrape the cells and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control. Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control for each sample.
Protocol 3: Competitive Binding Assay for Cereblon Affinity
Determining the binding affinity of the PROTAC's thalidomide moiety to CRBN is crucial. A fluorescence polarization (FP) or FRET-based assay can be used.[7]
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
A fluorescent tracer known to bind CRBN (e.g., a fluorescein-labeled thalidomide analog)
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Assay Setup: In a 384-well microplate, add the assay buffer.
-
Competition: Add serial dilutions of the unlabeled competitor (the synthesized PROTAC or Thalidomide-5-(C6-amine) itself).
-
Protein and Tracer Addition: Add a fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: As the unlabeled PROTAC displaces the fluorescent tracer from CRBN, the polarization value will decrease. Plot the change in fluorescence polarization against the log concentration of the PROTAC. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a binding affinity constant (Ki).
Quantitative Data Presentation
Data from the above experiments should be presented clearly. The following tables are illustrative examples of how quantitative results are typically summarized.
Table 1: Illustrative Degradation Activity of a Hypothetical PROTAC-X (Derived from Thalidomide-5-(C6-amine) in HEK293T cells after 24h treatment)
| Parameter | Value | Description |
| DC₅₀ | 25 nM | The concentration of PROTAC-X required to degrade 50% of the target protein. |
| Dₘₐₓ | >95% | The maximum percentage of protein degradation achieved. |
| Hill Slope | 1.2 | The steepness of the dose-response curve. |
Table 2: Illustrative Binding Affinity to Cereblon (Determined by a competitive binding assay)
| Compound | IC₅₀ (nM) | Ki (nM) | Assay Type |
| Thalidomide (Control) | 210 nM | ~250 nM | FP Assay |
| PROTAC-X | 255 nM | ~300 nM | FP Assay |
Conclusion
Thalidomide-5-(C6-amine) is a versatile and indispensable tool for the development of CRBN-recruiting PROTACs.[1][8] Its straightforward chemical functionality allows for the rapid synthesis of novel degraders against a wide array of protein targets. A systematic approach involving chemical synthesis, cellular degradation assays, and biophysical binding studies, as outlined in this guide, is essential for the successful preliminary evaluation of any PROTAC derived from this building block. Such studies form the foundation for further optimization and preclinical development in the pursuit of new therapeutic agents.
References
- 1. Thalidomide 5'-amine-alkylC6-amine - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. Thalidomide-NH-C6-NH2 TFA | E3 ligase ligand-linker conjugate | CAS# 2093386-51-5 | InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thalidomide-5-(C6-amine) | AxisPharm [axispharm.com]
The Architect's Guide to Demolition: A Technical Whitepaper on Thalidomide-5-(C6-amine) for Novel PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. This technical guide provides an in-depth exploration of Thalidomide-5-(C6-amine), a pivotal building block in the design of novel PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will dissect the core principles of PROTAC technology, detail the synthetic utility of the C6-amine linker, present key quantitative data for PROTACs utilizing similar linkers, provide comprehensive experimental protocols for their synthesis and evaluation, and visualize the underlying biological pathways and experimental workflows. This document serves as a comprehensive resource for researchers aiming to leverage this versatile chemical tool in the development of next-generation protein degraders.
Introduction to PROTAC Technology and the Role of Cereblon
PROTACs are heterobifunctional molecules engineered to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) for the selective degradation of a target protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. By inducing the proximity of the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.
Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). The discovery that thalidomide (B1683933) and its analogues (immunomodulatory drugs or IMiDs) bind to CRBN and modulate its substrate specificity has paved the way for the development of a large class of PROTACs. Thalidomide-5-(C6-amine) is a derivative of thalidomide that incorporates a C6 alkyl chain with a terminal amine group, providing a versatile handle for conjugation to a POI ligand.
Thalidomide-5-(C6-amine): A Key Building Block
Thalidomide-5-(C6-amine) serves as a functionalized CRBN ligand, incorporating both the E3 ligase-binding motif and a linker with a reactive terminal amine. This building block is designed for the straightforward synthesis of PROTACs through the formation of a stable amide bond with a carboxylic acid-functionalized POI ligand. The C6 alkyl linker provides a balance of flexibility and length, which is a critical parameter in optimizing the formation and stability of the ternary complex and, consequently, the degradation efficiency of the PROTAC.
Chemical Properties of Thalidomide-5-(C6-amine)
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₄O₄ |
| Molecular Weight | 372.42 g/mol |
| CAS Number | 2496687-00-2 |
| Appearance | Solid |
| Storage | -20°C |
Data Presentation: Quantitative Analysis of Thalidomide-Based PROTACs
While specific, publicly available quantitative data for PROTACs synthesized directly from Thalidomide-5-(C6-amine) is limited, the following tables present representative data for PROTACs utilizing thalidomide derivatives with similar C6 alkyl linkers. This data provides a benchmark for the expected potency and efficacy.
Table 1: Degradation Potency of a BRD4-Targeting PROTAC with a C6 Linker
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 29 | BRD4 | MDA-MB-231 | ~100 | >90% | [1] |
Note: Compound 29 is a BRD4-targeting PROTAC synthesized with a C6 linker attached to a thalidomide derivative. The DC₅₀ value is estimated from the dose-response curve presented in the cited literature.
Table 2: Degradation Potency of a BTK-Targeting PROTAC with a C6 Linker
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound with C6 Linker | BTK | Ramos | ~10 | >90% | [2] |
Note: This data is for a Bruton's tyrosine kinase (BTK)-targeting PROTAC with a C6 alkyl linker. The exact structure and starting materials may vary from Thalidomide-5-(C6-amine).
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation Signaling Pathway
The fundamental mechanism of a thalidomide-based PROTAC involves the hijacking of the CRL4^CRBN^ E3 ligase complex to induce the degradation of a specific protein of interest.
Caption: PROTAC-mediated protein degradation pathway.
BRD4/c-Myc Signaling Pathway: A Common Target
A frequently targeted pathway for thalidomide-based PROTACs involves the degradation of the epigenetic reader protein BRD4, which leads to the downregulation of the oncogene c-Myc.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on c-Myc.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC involves a series of experiments to confirm its synthesis, binding, and degradation activity.
Caption: General experimental workflow for the synthesis and evaluation of a novel PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol outlines the general procedure for conjugating a carboxylic acid-functionalized POI ligand to Thalidomide-5-(C6-amine).
Materials:
-
Thalidomide-5-(C6-amine) (1.0 eq)
-
POI-COOH (1.0 - 1.2 eq)
-
HATU (1.2 - 1.5 eq) or HOBt/EDC
-
DIPEA or Et₃N (2.0 - 3.0 eq)
-
Anhydrous DMF or DMSO
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the POI-COOH in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature.
-
In a separate vial, dissolve Thalidomide-5-(C6-amine) in a minimal amount of anhydrous DMF.
-
Add the Thalidomide-5-(C6-amine) solution to the activated POI-COOH mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This protocol provides an overview of a live-cell assay to measure the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-POI fusion protein
-
Plasmid encoding HaloTag®-CRBN fusion protein
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC of interest
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells and incubate to allow for ternary complex formation.
-
Signal Detection: Add the Nano-Glo® Live Cell Reagent to generate the luminescent signal.
-
Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Conclusion and Future Directions
Thalidomide-5-(C6-amine) is a valuable and versatile building block for the synthesis of novel CRBN-recruiting PROTACs. Its straightforward conjugation chemistry and the well-established role of the thalidomide moiety in E3 ligase recruitment make it an attractive tool for researchers in the field of targeted protein degradation. The continued exploration of linkerology, including variations in length, rigidity, and composition, will undoubtedly lead to the development of more potent and selective PROTACs. The experimental protocols and data presented in this guide provide a solid foundation for the design, synthesis, and evaluation of the next generation of protein degraders, with the ultimate goal of translating this powerful technology into transformative therapies for a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Thalidomide-5-(C6-amine) to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules to proteins is a cornerstone of modern chemical biology and drug discovery. This technique is pivotal in the development of targeted therapies, diagnostic tools, and research reagents. One area of significant interest is the synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Thalidomide (B1683933) and its derivatives are commonly employed as E3 ligase recruiters, specifically for Cereblon (CRBN).
These application notes provide a detailed protocol for the conjugation of Thalidomide-5-(C6-amine), a derivative of thalidomide with a C6 alkyl amine linker, to a protein ligand. The primary amine on the linker serves as a versatile nucleophile for reaction with various electrophilic groups on a protein or a ligand intended for a protein of interest. The most common and robust method for this conjugation is through the formation of a stable amide bond with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group on the protein ligand.[1][2][3]
Principle of the Reaction
The conjugation protocol described herein is based on the reaction between the primary amine of Thalidomide-5-(C6-amine) and an NHS ester-activated protein ligand. The amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2] This reaction is highly efficient and proceeds under mild conditions, making it suitable for use with sensitive biological molecules.[1][3] The reaction is typically performed in a non-amine-containing buffer at a slightly alkaline pH to ensure the primary amine is deprotonated and thus more nucleophilic.[4][5]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The primary application for conjugating a thalidomide derivative to a protein ligand is the creation of a PROTAC. The resulting conjugate brings a target protein in proximity to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| Thalidomide-5-(C6-amine) | Commercially Available | E3 Ligase Ligand |
| NHS-ester activated Protein Ligand | User-Synthesized/Purchased | Target Protein Ligand |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for stock solutions |
| Sodium Bicarbonate Buffer (100 mM, pH 8.3) | User-Prepared | Reaction Buffer |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | General Buffer |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Non-nucleophilic base |
| Hydroxylamine (B1172632) or Tris Buffer | Sigma-Aldrich | Quenching reagent (optional) |
| HPLC System with C18 column | Waters, Agilent | Purification and Analysis |
| Mass Spectrometer (LC-MS) | Thermo Fisher, Sciex | Characterization |
Protocol 1: Conjugation of Thalidomide-5-(C6-amine) to an NHS-Ester Activated Protein Ligand
This protocol outlines the steps for conjugating Thalidomide-5-(C6-amine) to a protein ligand that has been pre-activated with an N-hydroxysuccinimide ester.
-
Preparation of Stock Solutions:
-
Dissolve the NHS-ester activated protein ligand in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve Thalidomide-5-(C6-amine) in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Prepare a stock solution of DIPEA in anhydrous DMF or DMSO (e.g., 100 mM).
-
-
Reaction Setup:
-
In a clean, dry microcentrifuge tube, add the NHS-ester activated protein ligand solution (1.0 equivalent).
-
Add the Thalidomide-5-(C6-amine) solution (1.0 - 1.2 equivalents). A slight excess of the amine can help drive the reaction to completion.
-
Add DIPEA to the reaction mixture (2.0 - 3.0 equivalents). The base neutralizes any acid that may be present or generated, preventing the protonation of the primary amine.[6]
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature (20-25°C) with gentle stirring or agitation for 2-4 hours.
-
The reaction progress can be monitored by LC-MS by observing the consumption of the starting materials and the appearance of the desired product mass.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS ester, add a solution of hydroxylamine or a primary amine-containing buffer like Tris to a final concentration of 50-100 mM.[4]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
The crude reaction mixture can be purified by reverse-phase HPLC using a C18 column.
-
A typical gradient would be from 5-95% acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid or formic acid) over 30 minutes.
-
Collect fractions containing the desired product, identified by its retention time and mass.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using LC-MS to verify the molecular weight.
-
Further structural confirmation can be obtained using NMR spectroscopy if sufficient material is available.
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Molar Ratio (Amine:NHS Ester) | 1.0 - 1.2 : 1.0 | A slight excess of the amine can improve reaction efficiency. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants and prevents hydrolysis of the NHS ester. |
| pH | 8.0 - 8.5 | Optimal for maintaining the amine in its nucleophilic, deprotonated state.[4][5] |
| Temperature | 20 - 25°C | Mild conditions to preserve the integrity of the molecules. |
| Reaction Time | 2 - 4 hours | Monitor by LC-MS for completion. |
| Base (optional) | DIPEA (2-3 eq.) | Recommended to neutralize any acidic byproducts.[6] |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of the Thalidomide-Protein Ligand conjugate.
Caption: Workflow for synthesis and characterization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Hydrolysis of NHS ester- Protonated amine- Steric hindrance | - Use anhydrous solvents- Ensure reaction pH is 8.0-8.5- Increase reaction time or temperature (e.g., to 37°C) |
| Multiple Products Observed | - Reaction with other nucleophiles on the protein ligand- Instability of the ligand or thalidomide | - Ensure the protein ligand has a single, accessible reactive site- Perform reaction at lower temperature |
| No Reaction | - Inactive NHS ester- Incorrect reagents | - Use freshly prepared or sourced NHS-ester activated ligand- Verify the structure and purity of all starting materials |
Conclusion
This protocol provides a robust and reproducible method for the conjugation of Thalidomide-5-(C6-amine) to a protein ligand via NHS-ester chemistry. The resulting conjugates are valuable tools for the development of PROTACs and other targeted therapeutics. Careful control of reaction conditions and thorough characterization of the final product are essential for successful outcomes.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of a Thalidomide-5-(C6-amine)-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase. This document provides a detailed, step-by-step protocol for the synthesis of a Thalidomide-5-(C6-amine)-based PROTAC, a versatile building block for the development of novel protein degraders.
The synthesis involves a multi-step process beginning with the preparation of a 5-amino-thalidomide precursor, followed by the attachment of a protected C6-amine linker, and culminating in the coupling of the deprotected thalidomide-linker moiety to a ligand for the target protein. As an exemplary target, we will use the BET bromodomain inhibitor, (+)-JQ1, which has a readily available carboxylic acid handle for conjugation.
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Synthetic Workflow Overview
The overall synthesis is divided into three main stages:
-
Synthesis of the Thalidomide-5-(C6-amine) Building Block: This involves the preparation of 5-aminothalidomide and its subsequent functionalization with a protected hexanediamine (B8719201) linker.
-
Synthesis of the Target Protein Ligand: For this protocol, we will utilize the readily available (+)-JQ1 carboxylic acid.
-
Final PROTAC Assembly: This stage involves the coupling of the thalidomide-linker moiety with the POI ligand.
Application Notes and Protocols: Utilizing Thalidomide-5-(C6-amine) in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, enabling the selective elimination of disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3]
Thalidomide-5-(C6-amine) is a key building block in the synthesis of CRBN-recruiting PROTACs. It incorporates the thalidomide core, which binds to CRBN, and a C6-amine linker that provides a reactive handle for conjugation to a POI ligand.[4] This document provides detailed application notes and protocols for the use of PROTACs constructed with Thalidomide-5-(C6-amine) in cell-based protein degradation assays.
Mechanism of Action
PROTACs synthesized using Thalidomide-5-(C6-amine) function by inducing the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[5][6]
Signaling Pathway of PROTAC-mediated Degradation
Experimental Protocols
The following protocols provide a general framework for assessing the degradation of a target protein using a PROTAC synthesized from Thalidomide-5-(C6-amine). Western blotting is a commonly used method for quantifying protein levels.
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
PROTAC Preparation: Prepare a stock solution of the Thalidomide-5-(C6-amine)-based PROTAC in dimethyl sulfoxide (B87167) (DMSO). From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO) in parallel.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, or 24 hours) to determine the optimal degradation time.
Protocol 2: Western Blot Analysis for Protein Degradation
-
Cell Lysis: After the treatment period, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
Data Presentation and Analysis
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dmax).
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
These values are determined by plotting the percentage of remaining protein (relative to the vehicle control) against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Illustrative Quantitative Data
The following table provides illustrative quantitative data for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), based on published data for similar CRBN-recruiting PROTACs.
| Parameter | Value | Cell Line | Treatment Time (hours) | Reference |
| DC₅₀ | 10 - 100 nM | 22Rv1 (Prostate Cancer) | 24 | [6][7] |
| Dmax | > 90% | 22Rv1 (Prostate Cancer) | 24 | [6][7] |
| DC₅₀ | 5 - 50 nM | MOLM-13 (Leukemia) | 18 | [8] |
| Dmax | > 95% | MOLM-13 (Leukemia) | 18 | [8] |
Note: The presented values are for illustrative purposes and can vary depending on the specific PROTAC, target protein, cell line, and experimental conditions.
Experimental Workflow Diagram
Conclusion
Thalidomide-5-(C6-amine) is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. The protocols and guidelines presented in this document provide a robust framework for researchers to design and execute cell-based degradation assays. By carefully performing these experiments and analyzing the data, the potency and efficacy of novel PROTACs can be accurately determined, paving the way for the development of new therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide-5-(C6-amine) | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Thalidomide-5-(C6-amine) PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][] A Thalidomide-5-(C6-amine) PROTAC, therefore, utilizes a thalidomide derivative to engage the CRL4^CRBN^ E3 ligase complex, bringing it into proximity with a specific POI to induce its ubiquitination and subsequent degradation by the 26S proteasome.[1][2]
These application notes provide a comprehensive guide to the experimental setup for assessing the efficacy of a Thalidomide-5-(C6-amine) PROTAC, including detailed protocols for key in vitro and in vivo assays, and guidelines for data presentation and visualization.
Signaling Pathway of PROTAC Action
The fundamental mechanism of a thalidomide-based PROTAC involves hijacking the cell's natural protein disposal system. The PROTAC molecule acts as a bridge to form a ternary complex between the target protein and the E3 ubiquitin ligase.[1][5] This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[1]
Key Efficacy Parameters
The efficacy of a PROTAC is primarily quantified by its ability to induce the degradation of the target protein. Key parameters include:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC that results in 50% degradation of the target protein.[1]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.[1]
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the PROTAC that results in 50% inhibition of a biological process, such as cell viability.[6]
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and structured tables to facilitate comparison across different experimental conditions, cell lines, or PROTAC analogs.
Table 1: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
|---|---|---|---|---|---|
| SHP2-PROTAC-11 | SHP2 | HeLa | 6.02 nM | >95% | [7] |
| HDAC-PROTAC-9 | HDAC1 / HDAC3 | HCT116 | 0.55 µM / 0.53 µM | ~80% / >90% | [7] |
| Aiolos-Degrader-19 | Aiolos | MM-1S | ~25 nM | >95% | [7] |
| DP1 | BRD4 | SU-DHL-4 | 10.84 µM | 98% |[8] |
Note: The values presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs. The specific efficacy of a Thalidomide-5-(C6-amine) PROTAC will be dependent on the target ligand and the cellular context.
Table 2: Representative Cell Viability Data for a BRD4-Targeting PROTAC
| Cell Line | PROTAC | IC₅₀ |
|---|---|---|
| MV4-11 | ARV-825 | 1.8 nM |
| MOLM-13 | ARV-825 | 3.1 nM |
| RS4;11 | ARV-825 | 4.8 nM |
Note: This table provides an example of how to present cell viability data. Specific IC₅₀ values for a Thalidomide-5-(C6-amine) PROTAC would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow Overview
The general workflow for assessing PROTAC efficacy involves a series of in vitro and in vivo experiments to confirm target engagement, degradation, and downstream functional effects.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell culture reagents
-
Thalidomide-5-(C6-amine) PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[1]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[10]
Materials:
-
Cell line of interest
-
Thalidomide-5-(C6-amine) PROTAC and vehicle control (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the Thalidomide-5-(C6-amine) PROTAC in culture medium.
-
Add the desired concentrations of the PROTAC to the wells, including a vehicle control.[6]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[6]
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.[10]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[6][10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Record the luminescence using a plate-reading luminometer.[6]
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[10]
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[11]
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and CRL4-CRBN E3 ligase complex
-
Purified protein of interest (POI)
-
Ubiquitin and ATP
-
Thalidomide-5-(C6-amine) PROTAC and vehicle control (DMSO)
-
10X Ubiquitination Buffer
-
SDS-PAGE gels, transfer apparatus, and immunoblotting reagents as described in Protocol 1
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the E1, E2, E3 enzymes, POI, ubiquitin, and ATP in ubiquitination buffer.
-
Add the Thalidomide-5-(C6-amine) PROTAC or DMSO vehicle control.
-
Include control reactions, such as "No E1," "No E3," and "No PROTAC," to validate the results.[11]
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot as described in Protocol 1, using a primary antibody against the POI.
-
-
Data Interpretation:
-
The appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified POI indicates polyubiquitination.[11] A successful PROTAC will show a significant increase in ubiquitination compared to the "No PROTAC" control.
-
In Vivo Efficacy Assessment
For in vivo evaluation, the PROTAC is typically administered to animal models, such as mice bearing tumor xenografts.[]
Key Assessments:
-
Pharmacokinetics (PK): Drug metabolism and kinetic studies are performed to understand the absorption, distribution, metabolism, and excretion of the PROTAC.[]
-
Pharmacodynamics (PD): Tumor tissues are collected to measure the degradation of the target protein via Western blotting or other methods.[]
-
Anti-tumor Efficacy: Tumor volume and weight are measured over time to assess the PROTAC's effect on tumor growth.[]
-
Toxicology: Animal behavior, body weight, and tissue histopathology are monitored to evaluate the safety of the PROTAC.
The in vivo efficacy of PROTACs can be assessed by monitoring changes in tumor volume, survival rates, and disease-related biomarkers.[] Molecular biology techniques like Western blotting and qPCR can be used to detect target protein degradation and modulation of related signaling pathways.[]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application of Thalidomide-5-(C6-amine) in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-(C6-amine) is a functionalized derivative of thalidomide (B1683933), an immunomodulatory drug with established anticancer properties. This compound serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in oncology research. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs) implicated in cancer progression.
Thalidomide-5-(C6-amine) incorporates the thalidomide moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This is connected via a 6-carbon alkyl linker to a terminal amine group. This primary amine provides a versatile reactive handle for conjugation with a ligand that specifically binds to a cancer-associated protein, thereby forming a PROTAC.[1][2] The resulting PROTAC orchestrates the formation of a ternary complex between CRBN, the PROTAC molecule, and the target protein, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
These application notes provide an overview of the utility of Thalidomide-5-(C6-amine) in oncology research, including its mechanism of action, representative quantitative data for derived PROTACs, and detailed experimental protocols for their synthesis and evaluation.
Data Presentation
The following tables summarize representative quantitative data for thalidomide and PROTACs utilizing thalidomide-based E3 ligase ligands. It is important to note that the specific activity of a PROTAC is highly dependent on the target protein, the warhead (target-binding ligand), and the linker composition. The data presented here are for illustrative purposes to provide a general understanding of the expected potency.
Table 1: Representative Binding Affinity and Degradation Parameters of Thalidomide-Based PROTACs
| Parameter | Value | Target Protein | Cell Line | Notes |
| Binding Affinity (Kd) of Thalidomide to CRBN | ~250 nM | Cereblon (CRBN) | N/A | Determined by Isothermal Titration Calorimetry (ITC).[3] |
| Representative DC50 | 6.02 nM | SHP2 | Various Cancer Cells | DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. This value is for an efficient SHP2 degrader.[4] |
| Representative Dmax | >90% | Bromodomain Proteins | Various Cancer Cells | Dmax represents the maximum percentage of target protein degradation achievable with the PROTAC. |
| Time to Onset of Degradation | 1 - 5 hours | FBXO22 | Jurkat cells | The time required to observe significant protein degradation can vary.[5] |
Table 2: Physicochemical Properties of Thalidomide-5-(C6-amine)
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₄O₄·HCl[2] |
| Molecular Weight | 408.88 g/mol [6] |
| Storage Temperature | -20°C[1][2] |
| Purity | ≥95%[6] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing Thalidomide-5-(C6-amine).
Protocol 1: Synthesis of a PROTAC using Thalidomide-5-(C6-amine)
This protocol describes the conjugation of Thalidomide-5-(C6-amine) to a carboxylic acid-functionalized warhead (a ligand for the protein of interest).
Materials:
-
Thalidomide-5-(C6-amine)
-
Carboxylic acid-functionalized warhead (POI ligand)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) and the peptide coupling reagents (e.g., HATU, 1.1 equivalents; HOBt, 1.1 equivalents) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add Thalidomide-5-(C6-amine) (1.0 equivalent) and an organic base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: In vitro Evaluation of PROTAC-mediated Protein Degradation
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cancer cells.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to a detection molecule (e.g., HRP)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed the cancer cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Proteasome Inhibitor Control: As a control, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the incubation period.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein quantification assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC₅₀ and Dₘₐₓ values from the dose-response curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand.
Caption: General workflow for the synthesis and evaluation of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Thalidomide 5'-amine-alkylC6-amine - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Thalidomide-5-(C6-amine) Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of Thalidomide-5-(C6-amine) conjugates, which are pivotal components in the development of Proteolysis-Targeting Chimeras (PROTACs). The protocols outlined below cover common chromatographic and extraction techniques to achieve high purity of the final conjugate, essential for accurate biological evaluation.
Introduction
Thalidomide-5-(C6-amine) serves as a versatile building block in the synthesis of PROTACs. These heterobifunctional molecules recruit the Cereblon (CRBN) E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The purity of the Thalidomide-5-(C6-amine) conjugate is critical, as impurities can lead to off-target effects and unreliable experimental data. The purification strategies detailed herein are designed to remove unreacted starting materials, byproducts, and other impurities from the crude reaction mixture.
The general workflow for synthesizing a PROTAC using a thalidomide (B1683933) derivative involves conjugating it to a ligand for a POI.[3] Following the synthesis, a robust purification strategy is necessary. The choice of purification technique depends on the scale of the synthesis, the chemical properties of the conjugate, and the required final purity. Common methods include reverse-phase preparative high-performance liquid chromatography (HPLC), flash column chromatography, and liquid-liquid extraction.[1][3]
Purification Techniques
Several techniques can be employed for the purification of Thalidomide-5-(C6-amine) conjugates. The most common and effective methods are detailed below.
Reverse-Phase Preparative HPLC (RP-HPLC)
RP-HPLC is a high-resolution purification technique suitable for obtaining highly pure PROTACs.[1] It separates compounds based on their hydrophobicity.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying moderate to large quantities of compounds.[3][4] It is often used as a primary purification step to remove major impurities.
Liquid-Liquid Extraction (LLE)
LLE is a useful workup procedure to remove water-soluble or acid/base-ionizable impurities from the crude product before chromatographic purification.[5][6]
Experimental Protocols
Protocol 1: Purification by Reverse-Phase Preparative HPLC
This protocol describes a general method for the purification of a Thalidomide-5-(C6-amine) conjugate using RP-HPLC.[1][7]
Materials:
-
Crude Thalidomide-5-(C6-amine) conjugate
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase preparative HPLC column
-
Preparative HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Dissolve the crude conjugate in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5) at a constant flow rate.
-
Inject the filtered sample onto the column.
-
Run a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 95% B over 30-40 minutes.
-
Monitor the elution of the conjugate using a UV detector at an appropriate wavelength (e.g., 280 nm).[7]
-
Collect the fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity using analytical HPLC-MS.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure conjugate as a solid.[1]
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.[1][3]
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying Thalidomide-5-(C6-amine) conjugates using silica (B1680970) gel flash chromatography.[3][7]
Materials:
-
Crude Thalidomide-5-(C6-amine) conjugate
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Flash chromatography system or glass column
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Determine a suitable solvent system for separation using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., EtOAc or MeOH).
-
Adsorb the crude conjugate onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent.
-
Pack a flash column with silica gel using the chosen non-polar solvent.
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with the determined solvent system, gradually increasing the polarity (e.g., a gradient of 0% to 10% MeOH in DCM).[7]
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified conjugate.
-
Assess the purity of the product by analytical HPLC or LC-MS.
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol details a liquid-liquid extraction procedure for an initial cleanup of the crude conjugate.[5][6]
Materials:
-
Crude Thalidomide-5-(C6-amine) conjugate
-
Ethyl acetate or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
Procedure:
-
Dissolve the crude conjugate in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic impurities.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.[7]
-
Separate the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the partially purified conjugate. This product can then be further purified by chromatography.
Data Presentation
The following tables summarize representative quantitative data for the purification of Thalidomide-5-(C6-amine) conjugates using the described techniques.
Table 1: Reverse-Phase Preparative HPLC Purification Data
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 30 min |
| Flow Rate | 20 mL/min |
| Detection | 280 nm |
| Crude Purity (LC-MS) | ~65% |
| Final Purity (LC-MS) | >98% |
| Recovery | 70-85% |
Table 2: Flash Column Chromatography Purification Data
| Parameter | Value |
| Stationary Phase | Silica Gel, 40-63 µm |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |
| Crude Purity (TLC) | Major spot with several impurities |
| Final Purity (HPLC) | >95% |
| Yield | 60-80% |
Table 3: Liquid-Liquid Extraction Preliminary Purification Data
| Parameter | Value |
| Organic Solvent | Ethyl Acetate |
| Aqueous Washes | Saturated NaHCO₃, Brine |
| Purity Improvement | Removes most polar impurities |
| Recovery | >90% |
Visualization of Workflows and Pathways
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of a Thalidomide-5-(C6-amine) conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Best Practices for Handling and Storing Thalidomide-5-(C6-amine): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and utilization of Thalidomide-5-(C6-amine), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.
Introduction to Thalidomide-5-(C6-amine)
Thalidomide-5-(C6-amine) is a functionalized derivative of thalidomide (B1683933), an immunomodulatory drug that binds to the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, the thalidomide moiety serves as a CRBN-recruiting ligand. The C6-amine linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI). The resulting heterobifunctional PROTAC molecule hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
Safety and Handling Precautions
Thalidomide and its analogues are known teratogens and require stringent handling protocols. All personnel must be trained on the potential hazards and proper handling procedures before working with this compound.
General Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.[1]
-
Ventilation: Handle solid Thalidomide-5-(C6-amine) and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Restricted Access: Access to areas where thalidomide analogues are stored and handled should be restricted to authorized personnel.
-
Reproductive Hazards: Due to the teratogenic nature of thalidomide, women who are pregnant or may become pregnant should not handle this compound. Men handling this compound should use appropriate barrier contraception.[2][3]
-
Spill and Waste Management: In case of a spill, follow established laboratory procedures for hazardous chemical cleanup.[1] All waste materials contaminated with Thalidomide-5-(C6-amine) must be disposed of as hazardous chemical waste according to institutional and local regulations.[1]
Storage and Stability
Proper storage is critical to maintain the stability and purity of Thalidomide-5-(C6-amine).
| Storage Condition | Form | Recommended Temperature | Duration | Notes |
| Long-term | Solid (lyophilized) | -20°C | Up to 24 months | Store in a tightly sealed container, protected from light and moisture.[4][5] |
| Short-term | Solid | Room Temperature | Stable | For lyophilized powder, desiccated storage at room temperature is acceptable for shorter periods.[4] |
| Stock Solutions (DMSO) | In solution | -20°C or -80°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles.[4][6] |
Experimental Protocols
Preparation of Stock Solutions
Thalidomide-5-(C6-amine) is typically dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
Materials:
-
Thalidomide-5-(C6-amine) powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of Thalidomide-5-(C6-amine) to equilibrate to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for PROTAC Synthesis: Conjugation of a Protein Ligand
This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a carboxylic acid to the amine group of Thalidomide-5-(C6-amine) using amide bond formation.
Materials:
-
Thalidomide-5-(C6-amine)
-
POI ligand with a carboxylic acid functional group
-
Anhydrous N,N-Dimethylformamide (DMF) or DMSO
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vial and magnetic stirrer
Procedure:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
In a reaction vial, dissolve the POI ligand (1 equivalent) and Thalidomide-5-(C6-amine) (1-1.2 equivalents) in anhydrous DMF or DMSO.[7]
-
Add the coupling agent (e.g., HATU, 1.2 equivalents).
-
Add the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.[7]
-
Stir the reaction at room temperature for 12-24 hours.[7]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product can be purified by reverse-phase HPLC.
Reaction Workflow:
References
Application Notes & Protocols: Design and Evaluation of a PROTAC with a C6 Amine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][]
The linker is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex, solubility, cell permeability, and overall pharmacokinetic properties.[5][6] Alkyl chains are frequently used as linkers due to their synthetic tractability and their ability to enhance membrane permeability.[] This document provides a detailed guide for the design, synthesis, and evaluation of a PROTAC incorporating a C6 amine linker, a versatile building block in PROTAC development.
Design and Synthesis of a C6 Amine Linker PROTAC
The design of a PROTAC is a modular process. The selection of the POI ligand (warhead) and the E3 ligase ligand (anchor) is target-dependent. Common E3 ligases hijacked by PROTACs include Cereblon (CRBN) and von Hippel-Lindau (VHL).[8] The C6 amine linker serves as a flexible spacer of a defined length, with the terminal amine group providing a reactive handle for conjugation to either the warhead or the anchor, typically through amide bond formation.[9]
Logical Framework for PROTAC Design
Caption: Modular design and synthesis strategy for a PROTAC molecule.
Protocol 1: General Synthesis of a C6 Amine-Linked PROTAC via Amide Coupling
This protocol outlines a general, two-step amide coupling strategy. It assumes the POI ligand contains a carboxylic acid and the E3 ligase ligand is modified for attachment to the C6 linker.
Materials:
-
POI-ligand-COOH (Protein of Interest ligand with a carboxylic acid)
-
Boc-6-amino-1-hexanol
-
E3-ligand-X (E3 ligase ligand with a reactive group, e.g., a halogen for substitution)
-
Coupling agents (e.g., HATU, HBTU)[10]
-
Non-nucleophilic base (e.g., DIPEA)[10]
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvents (DMF, DCM)
-
Reagents for purification (e.g., HPLC-grade solvents, silica (B1680970) gel)
Procedure:
Step 1: Conjugation of C6 Linker to E3 Ligase Ligand
-
In an inert atmosphere (N2 or Ar), dissolve E3-ligand-X and an excess of Boc-6-amino-1-hexanol in anhydrous DMF.
-
Add a suitable base (e.g., K2CO3 or DIPEA) to facilitate the nucleophilic substitution reaction.
-
Stir the reaction at an appropriate temperature (e.g., 60-80 °C) overnight. Monitor progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting Boc-protected Linker-E3-Ligand conjugate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected conjugate from Step 1 in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise at 0 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until LC-MS confirms the complete removal of the Boc group.[9]
-
Concentrate the reaction mixture under reduced pressure. The resulting amine salt (H2N-C6-Linker-E3-Ligand) is often used directly in the next step.
Step 3: Final Amide Coupling to POI Ligand
-
Dissolve POI-ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir for 15-20 minutes to activate the carboxylic acid.[9]
-
Add the deprotected H2N-C6-Linker-E3-Ligand from Step 2 to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the final PROTAC product.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity. Confirm the identity and purity by LC-MS and NMR.
Experimental Evaluation of the Synthesized PROTAC
After synthesis and purification, the PROTAC must be rigorously evaluated for its ability to induce the degradation of the target protein and for its biological effects.
Experimental Workflow for PROTAC Evaluation
Caption: A standard workflow for the comprehensive evaluation of a novel PROTAC.
Protocol 2: Western Blot for Target Protein Degradation
Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with added protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 12, 24, or 48 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the well with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol to ensure equal protein loading.[1]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and repeat the process with the primary antibody for the loading control.
-
-
Detection & Analysis: Apply the ECL substrate and capture the chemiluminescent signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the results to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1][11]
Protocol 3: Ternary Complex Formation Assay (Illustrative)
Confirming that the PROTAC induces a ternary complex is crucial.[12] Biophysical methods like Surface Plasmon Resonance (SPR) or live-cell assays like NanoBRET® are commonly used.[12][13]
Methodology Overview (SPR):
-
Immobilization: Immobilize a high-affinity biotinylated ligand for either the POI or the E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction: Inject the corresponding protein (POI or E3 ligase) over the sensor surface to form a stable binary complex.
-
Ternary Complex Formation: Inject a solution containing the second protein and the PROTAC over the binary complex.
-
Data Analysis: An increase in the response units (RU) upon the second injection indicates the formation of the ternary complex. Kinetic data can be analyzed to determine association and dissociation rates. The stability and cooperativity of the complex are critical parameters for PROTAC efficacy.[]
Data Presentation and Interpretation
Quantitative data from evaluation experiments should be summarized to compare the efficacy of different PROTAC designs. Key parameters include DC50, Dmax, and binding affinities.[8][14]
Table 1: Illustrative Performance Data for BRD4-Targeting PROTACs with C6 Linkers
This table presents hypothetical data for a series of PROTACs targeting the BRD4 protein, built with a C6 amine linker and different warheads or E3 ligase ligands.
| PROTAC ID | POI Ligand | E3 Ligase Ligand | Linker Attachment Point | DC50 (nM)[15] | Dmax (%)[16] | Ternary Complex Affinity (Kd, nM) | Cell Viability IC50 (nM) |
| PROTAC-C6-A | JQ1-analog | Pomalidomide | C5-position on Pomalidomide | 8.3 | >95 | 25 | 15 |
| PROTAC-C6-B | OTX015-analog | Pomalidomide | C4-position on Pomalidomide | 25 | ~90 | 70 | 45 |
| PROTAC-C6-C | JQ1-analog | VHL-ligand | Hydroxyproline | 1.5 | >98 | 10 | 5 |
| PROTAC-C6-D | I-BET762-analog | VHL-ligand | Hydroxyproline | 12 | >95 | 40 | 22 |
Data are for illustrative purposes and should be determined experimentally for each new PROTAC.
Case Study: BRD4 Degradation Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a well-established therapeutic target in cancer.[17] BRD4 is often found at super-enhancers where it regulates the transcription of key oncogenes like c-MYC.[17][18] A BRD4-targeting PROTAC forces the degradation of BRD4, leading to the downregulation of its target genes and subsequent anti-proliferative effects.[15][19]
BRD4 PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Confirming Successful Conjugation of Thalidomide-5-(C6-amine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to confirming the successful conjugation of Thalidomide-5-(C6-amine) to a target molecule, a critical step in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the necessary experimental workflows, detailed protocols for key analytical techniques, and methods for data interpretation.
Introduction
Thalidomide (B1683933) and its derivatives are widely utilized as E3 ligase ligands, particularly for Cereblon (CRBN), in the design of PROTACs. Thalidomide-5-(C6-amine) is a functionalized derivative featuring a C6 alkyl amine linker, enabling its covalent attachment to a target protein ligand. Verification of this conjugation is paramount to ensure the integrity and functionality of the final conjugate. This guide details the use of Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy for this purpose.
Conjugation Workflow Overview
The general workflow for the conjugation of Thalidomide-5-(C6-amine) to a target protein and its subsequent confirmation is depicted below. The terminal amine of the linker can be coupled to a carboxylic acid group on the target protein using standard coupling reagents like EDC and HATU, or to an activated NHS ester.
Experimental Protocols
General Conjugation Protocol
This protocol describes a general method for conjugating Thalidomide-5-(C6-amine) to a target molecule containing a carboxylic acid.
Materials:
-
Thalidomide-5-(C6-amine)
-
Target molecule with a carboxylic acid group
-
N,N'-Diisopropylcarbodiimide (DIC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the target molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Add Thalidomide-5-(C6-amine) (1.2 equivalents).
-
Add HATU (1.5 equivalents) or DIC (1.5 equivalents).
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product can be purified by preparative HPLC.
LC-MS Analysis for Molecular Weight Confirmation
LC-MS is a primary technique to confirm the formation of the conjugate by verifying its molecular weight.
Protocol:
-
Sample Preparation: Dilute the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5-95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: A range appropriate to detect the expected molecular ion of the conjugate.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the conjugate.
-
Data Presentation:
| Compound | Theoretical Mass (Da) | Observed Mass (Da) | Confirmation |
| Thalidomide-5-(C6-amine) | 372.45 | [Enter Observed Value] | - |
| Target Molecule | [Enter Theoretical Value] | [Enter Observed Value] | - |
| Conjugate | [Calculate Theoretical Value] | [Enter Observed Value] | Successful/Failed |
HPLC Analysis for Purity Assessment
Analytical HPLC is used to assess the purity of the conjugate and to distinguish it from the starting materials.
Protocol:
-
Sample Preparation: Prepare a solution of the purified conjugate in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient tailored to resolve the conjugate from starting materials (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the thalidomide moiety absorbs (e.g., 220 nm or 297 nm).[1][2]
-
-
Data Analysis: Successful conjugation is indicated by the appearance of a new peak with a different retention time from the starting materials. The purity is determined by the peak area percentage.
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) |
| Thalidomide-5-(C6-amine) | [Enter Value] | - |
| Target Molecule | [Enter Value] | - |
| Conjugate | [Enter Value] | [Enter Purity Value] |
NMR Spectroscopy for Structural Confirmation
NMR spectroscopy can provide detailed structural information to confirm the covalent linkage. 1H NMR is particularly useful for observing changes in the chemical shifts of protons near the conjugation site.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquisition: Acquire 1H NMR spectra for the starting materials and the final conjugate.
-
Data Analysis: Look for the disappearance of the signals corresponding to the reactive groups (e.g., the amine protons of the linker) and the appearance of new signals or shifts in existing signals in the spectrum of the conjugate, consistent with the formation of the new covalent bond.
UV-Vis Spectroscopy for Confirmation of Conjugation
UV-Vis spectroscopy can be a straightforward method to provide initial evidence of conjugation, especially if the target molecule and the thalidomide moiety have distinct absorption spectra.[3]
Protocol:
-
Sample Preparation: Prepare solutions of known concentrations of the starting materials and the conjugate in a suitable buffer.
-
Acquisition: Record the UV-Vis absorption spectra from approximately 200 to 400 nm.
-
Data Analysis: The spectrum of the conjugate should be a composite of the spectra of the two starting materials.[4] A change in the absorption maximum or the appearance of a new absorption band can indicate successful conjugation. This technique is also valuable for quantifying the concentration of the conjugate.[5][6]
Data Presentation:
| Compound | λmax (nm) | Absorbance at λmax |
| Thalidomide-5-(C6-amine) | [Enter Value] | [Enter Value] |
| Target Molecule | [Enter Value] | [Enter Value] |
| Conjugate | [Enter Value] | [Enter Value] |
Conclusion
The successful conjugation of Thalidomide-5-(C6-amine) to a target molecule can be confidently confirmed through a combination of analytical techniques. LC-MS provides definitive molecular weight information, while HPLC assesses the purity of the final product. NMR and UV-Vis spectroscopy offer further structural confirmation and can be used for quantification. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in the robust characterization of their thalidomide-based conjugates.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. What Is UV-Vis Spectrophotometry Used For in Biochemistry? [synapse.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 6. unchainedlabs.com [unchainedlabs.com]
Application Notes and Protocols for Thalidomide-5-(C6-amine) in Disease Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Thalidomide-5-(C6-amine) in Targeted Protein Degradation
Thalidomide-5-(C6-amine) is not a direct therapeutic agent but a crucial chemical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells by hijacking the body's natural protein disposal system.[1][2]
This molecule consists of three key parts:
-
A Thalidomide (B1683933) Moiety: This part of the molecule binds to the Cereblon (CRBN) protein, which is a component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[3][4]
-
A C6 Amine Linker: A six-carbon alkyl chain that provides spatial separation between the two ends of the PROTAC. The length and flexibility of this linker are critical for the efficient formation of a stable ternary complex.[][6]
-
A Terminal Amine Group (-NH2): This functional group serves as a conjugation point for attaching a ligand that will bind to a specific protein of interest (POI).[7]
In essence, Thalidomide-5-(C6-amine) is the "E3 ligase-recruiting" half of a future PROTAC. By conjugating a "warhead" (a ligand for a target protein) to its terminal amine, researchers can create a custom PROTAC designed to induce the degradation of virtually any protein, opening up possibilities for treating a wide range of diseases, particularly in oncology.[8][9]
Application Notes
Principle of PROTAC-Mediated Protein Degradation
PROTACs function catalytically to remove target proteins rather than just inhibiting them.[8] The process involves several steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its custom warhead) and the E3 ubiquitin ligase (via the thalidomide moiety). This brings the target and the ligase into close proximity, forming a "ternary complex".[10]
-
Ubiquitination: Once the complex is formed, the E3 ligase transfers ubiquitin molecules from a ubiquitin-loaded E2 enzyme to lysine (B10760008) residues on the surface of the target protein.[11]
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a molecular flag, marking the target protein for recognition and degradation by the 26S proteasome.[2]
-
Recycling: After the protein is degraded, the PROTAC is released and can bind to another target protein molecule, repeating the cycle.[3]
This degradation-based approach offers several advantages over traditional inhibition, including the potential to overcome drug resistance and target proteins previously considered "undruggable".[8]
Application in Disease Models
PROTACs synthesized using Thalidomide-5-(C6-amine) can be applied in various disease models, especially in oncology. By designing a warhead for a known cancer-driving protein, the resulting PROTAC can be tested for its anti-tumor activity.
-
Oncology: This is the most explored field for thalidomide-based PROTACs.[8] Targets include:
-
Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4): Degradation of BRD4, an epigenetic reader, can downregulate key oncogenes like MYC.[8]
-
Bruton's Tyrosine Kinase (BTK): A key enzyme in B-cell malignancies.[12]
-
SHP2 Phosphatase: A critical node in oncogenic signaling pathways like RAS-ERK.[4]
-
Epidermal Growth Factor Receptor (EGFR): A driver in many solid tumors; PROTACs can degrade both wild-type and mutant forms.[12]
-
The following protocols provide a framework for the synthesis and evaluation of a novel PROTAC in a cancer model.
Visualization of Key Concepts and Workflows
PROTAC Mechanism of Action
General Experimental Workflow
Targeted Signaling Pathway Example
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating a target protein ligand containing a carboxylic acid to the terminal amine of Thalidomide-5-(C6-amine).
Materials:
-
Thalidomide-5-(C6-amine)
-
Target Protein Ligand with a terminal carboxylic acid (-COOH)
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel, magnetic stirrer
-
Purification system (e.g., HPLC)
Methodology:
-
Dissolution: In a clean, dry reaction vessel, dissolve the target protein ligand (1.0 eq) and Thalidomide-5-(C6-amine) (1.1 eq) in anhydrous DMF.
-
Activation: Add the coupling reagents HATU (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Reaction Initiation: Add DIPEA (3.0 eq) to the mixture and stir at room temperature.
-
Monitoring: Monitor the reaction progress using LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, quench by adding water.
-
Extraction: Extract the crude product using an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue using reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: In Vitro Evaluation of PROTAC Activity
A. Cell Culture and Treatment
-
Cell Seeding: Plate a relevant cancer cell line (e.g., a line known to be dependent on the target protein) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[13] Allow cells to adhere overnight.
-
PROTAC Preparation: Prepare a 10 mM stock solution of the purified PROTAC in DMSO. Create serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).[2]
-
Treatment: Replace the medium in the wells with the medium containing the different PROTAC concentrations or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.[2]
B. Western Blot for Target Protein Degradation
-
Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[2]
-
Harvesting: Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing occasionally.[13]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[2]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[8]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal with an imaging system. Quantify band intensities using densitometry software. Normalize the target protein level to the loading control.[2]
C. Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a suitable density.[14] Allow to attach overnight.
-
Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells.
-
Incubation: Incubate for the desired duration (e.g., 72 hours) at 37°C.[14]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.[14]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.[14]
Protocol 3: In Vivo Evaluation in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a PROTAC in an immunocompromised mouse model.[3]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old).[8]
-
Cancer cell line for implantation.
-
PROTAC formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).[3]
-
Calipers for tumor measurement.
Methodology:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in Matrigel) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth with caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.[16]
-
Dosing: Administer the PROTAC (e.g., 10-100 mg/kg) and vehicle control according to a predetermined schedule (e.g., daily oral gavage).[3] Monitor body weight and general health of the mice throughout the study.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., maximum tumor volume in the control group, or a set number of days).
-
Tissue Collection: At the end of the study, euthanize the mice. Excise and weigh the tumors. Tissues can be collected for pharmacodynamic analysis (e.g., Western blot to confirm target degradation in tumor tissue).[8]
-
Data Analysis:
-
Plot the mean tumor volume ± SEM over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[8]
-
Data Presentation
Quantitative data from the experiments should be summarized for clear comparison.
Table 1: In Vitro Degradation and Viability Data for PROTAC-X
| Cell Line | Target Protein | DC50 (nM)¹ | Dmax (%)² | IC50 (nM)³ |
|---|---|---|---|---|
| Cell Line A | Target-A | 15 | 92 | 25 |
| Cell Line B | Target-A | 28 | 88 | 55 |
| Cell Line C (Control) | Target-A (low expression) | >1000 | <10 | >1000 |
¹ DC50: Concentration of PROTAC required to degrade 50% of the target protein.[2] ² Dmax: Maximum percentage of protein degradation achieved.[2] ³ IC50: Concentration of PROTAC required to inhibit cell viability by 50%.
Table 2: In Vivo Efficacy of PROTAC-X in Xenograft Model
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - | +2.5 |
| PROTAC-X | 30 mg/kg, daily, p.o. | 480 ± 95 | 61.6 | -1.8 |
| PROTAC-X | 100 mg/kg, daily, p.o. | 210 ± 60 | 83.2 | -4.5 |
*Data are presented as mean ± SEM. TGI is calculated at the end of the study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-5-(C6-amine) PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Thalidomide-5-(C6-amine) based Proteolysis Targeting Chimeras (PROTACs) that exhibit low degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: My Thalidomide-based PROTAC shows little to no degradation of my target protein. What are the initial troubleshooting steps?
A1: When a PROTAC fails to induce degradation, the issue often lies in one of three areas: the PROTAC molecule itself, the biological system, or the formation of the essential ternary complex.[1]
Initial checkpoints should include:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in the experimental medium can inhibit its function.[1]
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Target Engagement: Ensure your PROTAC can bind to both the target protein and CRBN independently (binary engagement).[1]
-
Cell Permeability: Poor cell permeability can prevent the PROTAC from reaching its intracellular target.[1][2][3]
-
"Hook Effect": Excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes instead of the productive ternary complex, paradoxically reducing degradation efficiency.[1][4][5] It is crucial to test a broad range of concentrations to rule this out.[4][5]
Q2: I observe a bell-shaped dose-response curve, with decreased degradation at higher PROTAC concentrations. What is happening and how can I address it?
A2: This phenomenon is known as the "hook effect".[4][5][6] It occurs when high concentrations of the PROTAC lead to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-CRBN) which are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for degradation.[1][5]
To address the hook effect:
-
Optimize PROTAC Concentration: Perform a detailed dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration that yields maximal degradation (Dmax).[6]
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA, FRET, or SPR to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help identify the optimal concentration range for productive complex formation.[4]
-
Time-Course Experiment: Analyze degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[4]
Q3: My PROTAC has good biochemical binding but poor cellular degradation activity. Could this be a cell permeability issue?
A3: Yes, a significant disconnect between biochemical potency and cellular activity is often due to poor cell permeability.[2] PROTACs are large molecules, often with molecular weights exceeding 800 Da, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[2][3]
To troubleshoot permeability issues:
-
Experimental Measurement: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay to experimentally determine your PROTAC's permeability.[2]
-
Structural Modifications: Consider structural modifications to your PROTAC to improve its permeability. This can include optimizing the linker by replacing flexible PEG linkers with more rigid alkyl or cyclic structures to reduce the number of hydrogen bond donors and the polar surface area.[2][3][7]
-
Prodrug Strategies: Masking polar groups with lipophilic moieties that are cleaved intracellularly can also enhance cell permeability.[3]
Q4: How critical is the linker in my Thalidomide-5-(C6-amine) PROTAC, and how can I optimize it?
A4: The linker is a critical determinant of PROTAC efficacy.[8] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex.[8][9][10] An optimal linker orients the target protein and E3 ligase correctly for efficient ubiquitination.[8]
Key considerations for linker optimization:
-
Linker Length: There is no universal optimal linker length; it is target-dependent.[11] Generally, linkers between 5 and 15 atoms are common.[11] Both linkers that are too short (causing steric hindrance) and too long (reducing ubiquitination efficiency) can be detrimental.[8]
-
Linker Composition: The composition of the linker affects physicochemical properties like solubility and permeability.[10] While PEG linkers can improve solubility, they can also increase the polar surface area, potentially reducing permeability.[10][11] Alkyl chains or more rigid structures may be beneficial in some cases.[2]
-
Attachment Points: The points at which the linker is attached to the target-binding warhead and the E3 ligase ligand are crucial for achieving a productive ternary complex conformation.[12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for evaluating PROTAC efficiency.
| Parameter | Description | Typical Range | Reference |
| DC50 | The concentration of the PROTAC required to induce 50% of the maximum degradation. | nM to µM | [5][8][9] |
| Dmax | The maximum percentage of protein degradation achieved. | >80% is desirable | [5][8][9] |
| k_deg | The rate at which the target protein is degraded. | Varies | [8] |
Note: These values are highly dependent on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels.[13]
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][13]
-
Protein Quantification: Quantify protein concentration using a BCA or Bradford assay.[1][13]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][13]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-Actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize the target protein signal to the loading control.[1]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[1]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Add a primary antibody against the target protein to the cell lysate and incubate. Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of CRBN by Western Blot.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a general method for assessing the passive permeability of a PROTAC.[2]
-
Prepare Acceptor Plate: Add buffer to each well of the acceptor plate.
-
Prepare Donor Plate: Coat the filter of the donor plate with a phospholipid solution. Add the PROTAC solution to the donor wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy to determine the permeability coefficient.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for low PROTAC efficiency.
Caption: The "Hook Effect" mechanism in PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. explorationpub.com [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length of Thalidomide-5-(C6-amine) for Improved Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for PROTACs derived from Thalidomide-5-(C6-amine).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using Thalidomide-5-(C6-amine) as a building block for PROTACs?
Thalidomide (B1683933) and its analogues are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. By incorporating thalidomide into a PROTAC, you can hijack the cellular ubiquitin-proteasome system to induce the degradation of a specific target protein. The 5-position of the phthalimide (B116566) ring is a common attachment point for the linker, as modifications at this position are generally well-tolerated and allow for effective recruitment of CRBN. The C6-amine provides a convenient handle for conjugating a variety of linkers and ultimately the target-binding ligand.
Q2: How does linker length impact the activity of a thalidomide-based PROTAC?
The length of the linker is a critical determinant of a PROTAC's efficacy. It dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex.
-
Too short: A short linker may lead to steric hindrance, preventing the formation of a stable and productive ternary complex.
-
Too long: An excessively long and flexible linker can result in a high entropic penalty for complex formation, leading to reduced degradation efficiency.
Therefore, the optimal linker length is target-dependent and needs to be determined empirically by synthesizing and testing a series of PROTACs with varying linker lengths.
Q3: What are the key parameters to assess when evaluating the activity of PROTACs with different linker lengths?
The two primary metrics for quantifying PROTAC activity are:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates greater efficacy.
Q4: What is the "hook effect" and how can I mitigate it?
The hook effect is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying alkyl chain lengths (e.g., C4, C5, C7, C8 in addition to C6) to identify the optimal length for your specific target. |
| Poor Cell Permeability | Assess the physicochemical properties of your PROTAC. Consider modifying the linker to improve solubility and cell permeability, for example, by incorporating more hydrophilic moieties. |
| Inefficient Ternary Complex Formation | Confirm that your PROTAC can bind to both the target protein and CRBN independently using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Inactive Proteasome | Include a proteasome inhibitor (e.g., MG132) as a negative control in your degradation assays. Proteasome inhibition should rescue the degradation of the target protein if your PROTAC is functioning correctly. |
Issue 2: Low Synthetic Yield of PROTACs
| Possible Cause | Troubleshooting Steps |
| Inefficient Coupling Reaction | Optimize the coupling conditions (reagents, solvent, temperature, and reaction time) for conjugating the linker to Thalidomide-5-(C6-amine) and the target ligand. Standard peptide coupling reagents like HATU or HBTU are often effective. |
| Difficult Purification | PROTACs can be challenging to purify due to their molecular weight and potential for aggregation. Utilize appropriate chromatographic techniques, such as reversed-phase HPLC, for effective purification. |
| Starting Material Impurity | Ensure the purity of Thalidomide-5-(C6-amine) and your target ligand using techniques like NMR and mass spectrometry. |
| Solid-Phase Synthesis Issues | If using solid-phase synthesis, ensure complete reactions at each step by using appropriate monitoring tests (e.g., Kaiser test for free amines). Optimize cleavage conditions to maximize yield and purity. |
Data Presentation
The following table presents representative data on the impact of alkyl linker length on the degradation of a target protein. This data is based on a study investigating the degradation of FBXO22 using thalidomide amido derivatives and serves as an example of how linker length can be optimized.
| PROTAC Linker Length | DC50 (nM) | Dmax (%) |
| C5 Alkyl Chain | > 3000 | < 20 |
| C6 Alkyl Chain | 77 | ~99 |
| C7 Alkyl Chain | ~500 | ~60 |
| C8 Alkyl Chain | ~1000 | ~50 |
Note: This data is illustrative and the optimal linker length will be specific to the target protein and the overall PROTAC architecture.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a Varied Alkyl Linker
This protocol describes a general method for synthesizing a library of PROTACs with varying alkyl linker lengths starting from Thalidomide-5-(C6-amine) and a target ligand with a carboxylic acid handle.
Step 1: Synthesis of Thalidomide-Linker Intermediates
-
To a solution of Thalidomide-5-(C6-amine) (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a Boc-protected amino-alkanoic acid with the desired chain length (e.g., Boc-amino-pentanoic acid, Boc-amino-heptanoic acid, etc.) (1.1 equivalents).
-
Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected thalidomide-linker intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized thalidomide-linker intermediate as a TFA salt.
Step 3: Final PROTAC Synthesis
-
To a solution of the target ligand with a carboxylic acid (1 equivalent) in DMF, add the amine-functionalized thalidomide-linker intermediate from Step 2 (1.1 equivalents).
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC by preparative reversed-phase HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: Quantitative Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with your synthesized PROTACs.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of each PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Technical Support Center: Overcoming Solubility Challenges with Thalidomide-5-(C6-amine) Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Thalidomide-5-(C6-amine) based degraders. Poor aqueous solubility is a common challenge in the development of Proteolysis-Targeting Chimeras (PROTACs), often impacting experimental reproducibility, bioavailability, and overall efficacy.[1] This guide offers structured solutions, from chemical modification to advanced formulation strategies, to help you navigate these challenges.
Data Presentation: Impact of Linker Modification on Solubility
The linker connecting the thalidomide (B1683933) moiety to the target protein ligand plays a critical role in the physicochemical properties of the degrader. Modifying the linker is a key strategy to enhance aqueous solubility. The following table summarizes representative data illustrating the impact of different linker types on the solubility of thalidomide-based PROTACs.
| Linker Type | Linker Composition | Representative Aqueous Solubility (µg/mL) | Key Characteristics |
| Alkyl | C8 Alkyl Chain | ~5 | Hydrophobic, can enhance cell permeability but often leads to poor aqueous solubility.[2] |
| PEG | 4-unit PEG | ~25 | Hydrophilic, improves aqueous solubility through hydrogen bonding with water.[2] |
| PEG | 8-unit PEG | ~60 | Increased hydrophilicity compared to shorter PEG chains, leading to better solubility.[2] |
| PEG | 10-unit PEG | ~150 | Substantial improvement in aqueous solubility.[3] |
| PEG | 12-unit PEG | ~180 | Further enhancement of solubility with increased PEG units.[3] |
| Piperazine | Alkyl-Piperazine-Alkyl | Variable (pH-dependent) | Introduces a basic nitrogen that can be protonated at physiological pH, increasing solubility. |
Note: The solubility values presented are illustrative and based on general trends observed in PROTAC development. Actual solubility will vary depending on the specific warhead and overall molecular structure.
Experimental Protocols
Detailed methodologies are crucial for accurately assessing and improving the solubility of your degrader. Below are protocols for key experiments.
Protocol 1: Kinetic Solubility Assay
This high-throughput assay is useful for early-stage screening to determine the concentration at which a compound precipitates from an aqueous buffer after being introduced from a DMSO stock solution.[1]
Materials:
-
Thalidomide-5-(C6-amine) based degrader
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom plates
-
Plate shaker
-
Spectrophotometer or nephelometer
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the degrader in 100% DMSO. Ensure the compound is completely dissolved.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Assay Plate Preparation: Add the aqueous buffer to the wells of a clear-bottom 96-well plate.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the assay plate containing the buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[1]
-
Incubation: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a spectrophotometer. The concentration at which a significant increase in turbidity/absorbance is observed is the kinetic solubility.
Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) by Solvent Evaporation (Lab Scale)
This method aims to improve the dissolution rate and apparent solubility of a poorly soluble degrader by dispersing it in an amorphous state within a polymer matrix.
Materials:
-
Thalidomide-5-(C6-amine) based degrader
-
Polymer (e.g., HPMC-AS, PVP VA64)
-
Volatile organic solvent (e.g., acetone, methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both the degrader and the polymer in a suitable volatile organic solvent. The drug-to-polymer ratio will need to be optimized (e.g., 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature. This should result in a thin film of the drug-polymer mixture on the wall of the flask.
-
Drying: Further dry the film under vacuum at a temperature below the glass transition temperature of the mixture to remove any residual solvent.
-
Milling: Scrape the dried film from the flask and gently mill it to obtain a fine powder.
-
Characterization: Characterize the resulting ASD for its amorphous nature using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Dissolution Testing: Perform dissolution studies to compare the solubility and dissolution rate of the ASD with the crystalline form of the degrader.
Protocol 3: Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon mild agitation in an aqueous medium, such as the gastrointestinal tract.
Materials:
-
Thalidomide-5-(C6-amine) based degrader
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Cosolvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening: Determine the solubility of the degrader in various oils, surfactants, and cosolvents to identify the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams to identify the self-emulsifying regions for different ratios of the selected oil, surfactant, and cosolvent.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and cosolvent in the optimized ratio. Heat the mixture gently in a water bath if necessary to ensure homogeneity.
-
Drug Loading: Add the degrader to the SEDDS pre-concentrate and mix until it is completely dissolved.
-
Self-Emulsification Assessment: Add a small amount of the drug-loaded SEDDS to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and observe the formation of the emulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential.
Troubleshooting Guide
Issue: My degrader precipitates immediately when I add it to my cell culture media.
-
Question: I've dissolved my degrader in DMSO, but it crashes out as soon as it hits the aqueous media. Why is this happening and what can I do?
-
Answer: This is a common issue for hydrophobic compounds and is often due to the final concentration exceeding the aqueous solubility limit.[4] Here are some solutions:
-
Decrease Final Concentration: The simplest solution is to lower the final working concentration of your degrader.
-
Serial Dilution in Media: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution in pre-warmed (37°C) media. This gradual decrease in DMSO concentration can prevent the compound from crashing out.[4]
-
Increase Final DMSO Concentration: While not ideal due to potential cell toxicity, a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) may be necessary to keep the compound in solution. Be sure to run a vehicle control with the same DMSO concentration to account for any effects of the solvent on your cells.[5]
-
Issue: I'm seeing poor and irreproducible results in my cellular degradation assays.
-
Question: My DC50 values are inconsistent between experiments. Could this be related to solubility?
-
Answer: Yes, poor solubility is a major cause of irreproducible results.[1] If your degrader is precipitating in the assay, the actual concentration of the compound in solution is unknown and likely varies between experiments.
-
Confirm Solubility in Media: Perform a solubility test in your specific cell culture media, as components like serum proteins can affect solubility.
-
Use a Solubility-Enhancing Formulation: For cellular assays, consider using a co-solvent system (e.g., with PEG-400) or a lipid-based formulation to improve the solubility of your degrader.
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and during the experiment.
-
Issue: My degrader shows good in vitro degradation but has poor oral bioavailability in animal models.
-
Question: My degrader is potent in cells, but it doesn't seem to be absorbed when administered orally. What are the likely causes?
-
Answer: Poor oral bioavailability for PROTACs is often linked to their challenging physicochemical properties, including low aqueous solubility and poor membrane permeability.[6][7]
-
Improve Aqueous Solubility: As discussed, modifying the linker (e.g., incorporating PEG units) or using formulation strategies like ASDs or SEDDS can significantly improve solubility.[6]
-
Enhance Permeability: While improving solubility is important, very hydrophilic compounds may have poor permeability. Strategies to improve permeability include introducing intramolecular hydrogen bonds to create a more compact, "chameleonic" structure that can better traverse the cell membrane.[7]
-
Prodrug Approach: A prodrug strategy, where a cleavable moiety is added to temporarily mask polar groups, can be explored to improve absorption.[6]
-
Frequently Asked Questions (FAQs)
-
Question 1: Why are Thalidomide-5-(C6-amine) based degraders often poorly soluble?
-
Answer 1: These molecules, like most PROTACs, are large and complex, often with a high molecular weight and significant lipophilicity.[1] This places them in the "beyond Rule of Five" chemical space, which is associated with poor aqueous solubility.[1] The combination of a large, often hydrophobic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.
-
Question 2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
-
Answer 2: Thermodynamic solubility is the equilibrium solubility of a compound in its most stable solid form, measured over a long incubation period (24-72 hours). It is considered the "gold standard" but is low-throughput.[1] Kinetic solubility measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. It is a high-throughput method that is often more representative of how compounds are handled in screening assays.[1] For early-stage discovery, kinetic solubility is often sufficient, while thermodynamic solubility is more relevant for later-stage development.[1]
-
Question 3: Can the choice of E3 ligase ligand affect the solubility of the degrader?
-
Answer 3: Yes, the E3 ligase ligand can influence the overall physicochemical properties of the PROTAC. Cereblon (CRBN) ligands, like thalidomide and its analogs, are generally smaller and more "drug-like" than ligands for other E3 ligases like VHL.[7] This can result in CRBN-recruiting PROTACs having more favorable solubility and permeability profiles.
-
Question 4: My degrader is not inducing protein degradation, even at high concentrations. Is it a solubility issue?
-
Answer 4: While solubility could be a factor (if the compound is precipitating), a complete lack of degradation could also be due to other reasons. Ensure that your cell line expresses sufficient levels of both the target protein and the E3 ligase (CRBN).[8] Also, confirm that the proteasome is active in your cells by using a proteasome inhibitor as a negative control; this should "rescue" the target protein from degradation if your PROTAC is working as intended.[8]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Workflow for assessing and improving degrader solubility.
Caption: Decision tree for troubleshooting degradation failure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Common pitfalls in Thalidomide-5-(C6-amine) conjugation reactions
Welcome to the technical support center for Thalidomide-5-(C6-amine) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of thalidomide-based conjugates, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of Thalidomide-5-(C6-amine) and similar derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Impure Starting Materials: Contaminants in Thalidomide-5-(C6-amine) or the coupling partner can inhibit the reaction. | - Confirm the purity of starting materials using NMR and mass spectrometry.[1] - Ensure Thalidomide-5-(C6-amine) is fully deprotonated if supplied as a salt (e.g., HCl or TFA salt) by using a non-nucleophilic base. |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can significantly reduce yield. | - Use anhydrous solvents like DMF or DMSO to prevent hydrolysis of activated intermediates.[2] - Optimize the reaction temperature. For SNAr reactions with pomalidomide (B1683931) derivatives, temperatures between 90-130 °C have been shown to improve yields.[3] - For EDC/NHS coupling, maintain a pH of 4.5-7.2 for the activation step and pH 7-8 for the amine coupling step.[4] | |
| Degradation of Thalidomide (B1683933): The phthalimide (B116566) ring of thalidomide is susceptible to opening under strongly acidic or basic conditions. | - Avoid harsh acidic or basic conditions during the reaction and work-up.[5] - Use protecting groups that can be removed under neutral conditions if necessary. | |
| Inefficient Coupling Chemistry: The chosen conjugation method may not be optimal for the specific substrates. | - Consider alternative coupling strategies such as using highly reactive pentafluorophenyl (Pfp) esters or employing "click chemistry" if your molecules are functionalized with azide (B81097) and alkyne groups.[1] | |
| Multiple Byproducts and Difficult Purification | Side Reactions: The amine on the C6 linker can undergo side reactions, or the thalidomide core itself can react. | - If using DMF as a solvent with primary amines, be aware of potential formylation of the amine, leading to a difficult-to-remove byproduct.[3][6] Consider switching to a more inert solvent like DMSO.[3] - Secondary amines are often more reactive and can lead to cleaner reactions and higher yields in SNAr couplings compared to primary amines.[6][7] |
| Polymerization: If using EDC chemistry with molecules containing multiple carboxyl and amine groups, random polymerization can occur. | - Use a two-step EDC/NHS coupling protocol to activate the carboxylic acid first, then introduce the amine-containing molecule.[4][8] - Use a molar excess of one reactant to drive the reaction towards the desired product and minimize oligomerization. | |
| Challenging Purification: PROTACs and other large thalidomide conjugates can be difficult to purify due to their high molecular weight and sometimes greasy nature. | - Utilize appropriate purification techniques such as flash chromatography on silica (B1680970) gel or reversed-phase HPLC for effective separation.[1] | |
| Poor Solubility of the Final Conjugate | High Lipophilicity: The overall molecule may be too greasy, leading to poor solubility in aqueous buffers. | - Incorporate polyethylene (B3416737) glycol (PEG) linkers, which generally improve water solubility.[1] - For in vitro assays, consider using a small amount of an organic co-solvent like DMSO (typically <0.5% in final concentration).[1] |
| Lack of Activity in Biological Assays (for PROTACs) | Poor Cell Permeability: The large size of the conjugate may prevent it from crossing the cell membrane. | - Optimize the linker to improve physicochemical properties, balancing hydrophilicity and lipophilicity.[9] |
| Incorrect Linker Length: The distance between the thalidomide moiety and the target protein ligand is crucial for the formation of a stable ternary complex. | - Synthesize and test a series of conjugates with varying linker lengths. Linker lengths of 5-15 atoms are common in PROTACs.[1] | |
| "Hook Effect": At very high concentrations, the formation of binary complexes (Target-PROTAC or CRBN-PROTAC) can dominate over the productive ternary complex, leading to reduced degradation. | - Perform a full dose-response curve to identify the optimal concentration range for degradation and to check for the "hook effect".[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for conjugating Thalidomide-5-(C6-amine)?
A1: The most common methods involve forming an amide bond between the terminal amine of the C6 linker and a carboxylic acid on the target molecule. This is typically achieved using:
-
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is used to activate a carboxyl group, which then reacts with the amine on the thalidomide linker to form a stable amide bond.[8][10]
-
Activated Esters: Pre-activated esters, such as pentafluorophenyl (Pfp) esters, on the target molecule can react directly with the amine of the thalidomide linker.[3]
-
Nucleophilic Aromatic Substitution (SNAr): If starting with a fluorinated thalidomide derivative (e.g., 4-fluorothalidomide), the amine linker can displace the fluorine to form the conjugate.[3]
Q2: What is the optimal pH for EDC/NHS conjugation reactions?
A2: EDC/NHS chemistry is a two-step process with different optimal pH ranges for each step:
-
Carboxylic Acid Activation: The reaction of the carboxyl group with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2. A common buffer for this step is MES buffer.[4][10]
-
Amine Coupling: The reaction of the activated NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH of 7-8. Buffers such as phosphate-buffered saline (PBS) are often used for this step.[4]
Q3: Why is the phthalimide ring of thalidomide unstable?
A3: The phthalimide ring contains two amide bonds that are susceptible to hydrolysis, which can lead to ring-opening. This process is accelerated under both strongly acidic and basic conditions. The glutarimide (B196013) ring is also susceptible to hydrolysis. This instability limits the chemical conditions that can be used during synthesis and deprotection steps.[5]
Q4: Should I use a primary or secondary amine for SNAr coupling to a fluorinated thalidomide derivative?
A4: Studies have shown that secondary amines often provide greater yields than their primary amine counterparts in SNAr reactions with 4-fluorothalidomide.[6][7] This is because primary amines can sometimes act as a nucleophile to open the phthalimide ring, leading to an undesired byproduct.[3]
Q5: My final PROTAC conjugate is not showing any degradation of the target protein. What should I check first?
A5: If your PROTAC is not active, consider the following:
-
Ternary Complex Formation: The primary mechanism of a PROTAC requires the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase (Cereblon in the case of thalidomide). The linker length and composition are critical for this.[9]
-
Cell Permeability: The molecule may not be entering the cells. Physicochemical properties may need to be optimized.[9]
-
Proteasome Activity: Ensure the proteasome is active in your cell line. You can use a proteasome inhibitor like MG132 as a negative control. Degradation of the target protein should be rescued in the presence of a proteasome inhibitor.[1]
-
Binding Affinities: Confirm that the warhead for your target protein and the thalidomide moiety retain their binding affinities for their respective targets after conjugation.
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Coupling of Thalidomide-5-(C6-amine) to a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of Thalidomide-5-(C6-amine) to a molecule of interest (e.g., a protein ligand) that contains a carboxylic acid group.
Materials:
-
Molecule of interest with a carboxylic acid group
-
Thalidomide-5-(C6-amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., 2-Mercaptoethanol (B42355) or hydroxylamine)
-
Desalting column
Procedure:
Step 1: Activation of Carboxylic Acid
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Equilibrate EDC and NHS to room temperature before opening the vials.
-
Add EDC (e.g., 1.5 equivalents) and NHS (e.g., 1.5 equivalents) to the solution of the carboxylic acid-containing molecule.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
Step 2: Conjugation to Thalidomide-5-(C6-amine)
-
Dissolve Thalidomide-5-(C6-amine) (e.g., 1.0 equivalent) in a suitable anhydrous solvent like DMF or DMSO. If it is a salt, add a non-nucleophilic base like DIPEA (2-3 equivalents) to deprotonate the amine.
-
Add the solution of Thalidomide-5-(C6-amine) to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the amine reaction.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.
-
Monitor the reaction progress by LC-MS to check for the formation of the desired product.
Step 3: Quenching and Purification
-
Quench any unreacted NHS-esters by adding a quenching solution (e.g., 2-mercaptoethanol to a final concentration of 20 mM or hydroxylamine).
-
Remove excess reagents and byproducts by using a desalting column or by dialysis.
-
Purify the final conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.
-
Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.
Visualizations
Caption: PROTACs induce degradation by forming a ternary complex.
Caption: A typical workflow for thalidomide-amine conjugation.
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Differential inhibition of protein synthesis: a possible biochemical mechanism of thalidomide teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the Stability of Thalidomide-5-(C6-amine) PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-5-(C6-amine) PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for Thalidomide-based PROTACs?
A1: Thalidomide-based PROTACs can exhibit instability through several mechanisms.[1] These include:
-
Hydrolysis: The thalidomide (B1683933) moiety and its derivatives can be susceptible to hydrolysis under physiological conditions.[1]
-
Metabolic Degradation: PROTACs can be metabolized by enzymes, primarily in the liver and blood, such as Cytochrome P450 enzymes (CYPs).[1] This metabolic activity can limit the in vivo efficacy and oral bioavailability of the PROTAC.[1]
-
Poor Solubility and Aggregation: Due to their high molecular weight and lipophilicity, PROTACs often have poor solubility in aqueous solutions, which can lead to aggregation and precipitation in assay buffers.[1][2] This can result in inconsistent and difficult-to-interpret experimental data.[2]
Q2: How does the chemical linker influence the stability of a PROTAC?
A2: The linker is a critical component that significantly impacts a PROTAC's stability and efficacy.[1] Its length, chemical composition, and flexibility can affect metabolic stability. For instance, incorporating more rigid structures or metabolic blockers within the linker can enhance metabolic stability, whereas long, flexible alkyl or PEG linkers can be more prone to metabolic modification.[1]
Q3: What is the "hook effect" and how does it relate to PROTAC stability and efficacy?
A3: The "hook effect" is observed at high PROTAC concentrations where the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) is favored over the productive ternary complex (target protein-PROTAC-E3 ligase).[3][4] These non-productive binary complexes can lead to reduced degradation of the target protein and may also contribute to off-target effects.[3] While not a direct measure of chemical stability, it is a crucial factor for functional stability and achieving desired efficacy.
Troubleshooting Guides
Issue 1: Poor PROTAC Solubility and Aggregation
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.[1]
-
Inconsistent or non-reproducible results in cellular assays.[1]
-
High background signal in biophysical assays.[1]
Troubleshooting Workflow:
Caption: Workflow for addressing poor PROTAC solubility and aggregation.
Possible Solutions:
-
Optimize Solvent System: The inclusion of co-solvents such as DMSO or PEG can help to increase the solubility of the PROTAC in aqueous buffers. However, the concentration of these co-solvents should be carefully optimized to avoid cellular toxicity.
-
Modify Linker Composition: Introducing polar functional groups, such as pyridinyl or piperazinyl groups, into the linker can improve the aqueous solubility of the PROTAC.[5]
-
Formulation Strategies: For in vivo studies, consider formulation strategies such as the use of cyclodextrins or lipid-based delivery systems to enhance solubility and bioavailability.
Issue 2: Rapid Metabolic Degradation
Symptoms:
-
Short in vivo half-life.
-
Low exposure in pharmacokinetic studies.
-
Discrepancy between in vitro and in vivo efficacy.
Troubleshooting Workflow:
Caption: Workflow for addressing rapid metabolic degradation of PROTACs.
Possible Solutions:
-
Metabolic Hotspot Identification: Utilize techniques like incubation with human liver microsomes followed by LC-MS/MS analysis to identify the specific sites on the PROTAC that are susceptible to metabolism.[1]
-
Chemical Modification:
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow down metabolism.
-
Linker Rigidification: Incorporating cyclic structures or other rigid moieties into the linker can reduce its flexibility and limit access by metabolic enzymes.[1]
-
Introduction of Metabolic Blockers: Introducing groups like fluorine atoms near metabolic hotspots can sterically hinder enzyme activity.
-
Data Presentation
Table 1: Illustrative Metabolic Stability of Thalidomide-5-(C6-amine) PROTAC Analogs
| PROTAC Analog | Linker Modification | Half-life in HLM (min) | Intrinsic Clearance (μL/min/mg) |
| Parent PROTAC | Flexible C6 alkyl chain | 15 | 46.2 |
| Analog 1 | Introduction of a piperazine (B1678402) ring in the linker | 45 | 15.4 |
| Analog 2 | Deuteration at a benzylic position | 60 | 11.5 |
| Analog 3 | Replacement of an amide bond with a more stable linkage | 35 | 19.8 |
Note: This data is illustrative and intended to demonstrate the impact of chemical modifications on metabolic stability.
Table 2: Illustrative Solubility of Thalidomide-5-(C6-amine) PROTAC Analogs
| PROTAC Analog | Linker Modification | Aqueous Solubility (μM) |
| Parent PROTAC | Lipophilic linker | < 1 |
| Analog 4 | Addition of a terminal carboxylic acid | 25 |
| Analog 5 | Incorporation of a PEG chain | 50 |
| Analog 6 | Addition of a basic amine | 30 |
Note: This data is illustrative and intended to show how linker modifications can improve aqueous solubility.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of a Thalidomide-5-(C6-amine) PROTAC by measuring its rate of degradation upon incubation with human liver microsomes.[1]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil)
-
Negative control (e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test PROTAC. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to the reaction mixture to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[1]
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction.[1]
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[1]
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of the parent PROTAC remaining at each time point.[1]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time to determine the half-life and intrinsic clearance.[1]
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a PROTAC, which is often more representative of its behavior in screening assays.[2]
Materials:
-
Test PROTAC compound (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates
-
Plate reader (UV or other suitable detection method)
Procedure:
-
PROTAC Dilution: Prepare a high-concentration stock solution of the PROTAC in DMSO.
-
Assay Plate Preparation: Add PBS to the wells of a 96-well plate.
-
Rapid Dilution: Rapidly dilute the PROTAC DMSO stock into the PBS-containing wells to the desired final concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Detection: Measure the amount of PROTAC remaining in solution using a plate reader. This can be done by measuring UV absorbance at a wavelength specific to the PROTAC.
-
Data Analysis: The concentration at which the PROTAC begins to precipitate is determined as its kinetic solubility.
Signaling Pathways and Logical Relationships
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Technical Support Center: Ternary Complex Formation with Thalidomide-5-(C6-amine)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-5-(C6-amine) and related compounds for targeted protein degradation. The focus is on addressing common challenges encountered during the formation and validation of the ternary complex, which is a critical step in the mechanism of action for these molecules.
Frequently Asked Questions (FAQs)
Q1: What is the role of Thalidomide-5-(C6-amine) in ternary complex formation?
A1: Thalidomide-5-(C6-amine) serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] When incorporated into a Proteolysis Targeting Chimera (PROTAC), the thalidomide (B1683933) moiety binds to CRBN.[2] The other end of the PROTAC binds to a protein of interest (POI). This dual binding facilitates the formation of a ternary complex (POI-PROTAC-CRBN), bringing the POI into proximity with the E3 ligase for ubiquitination and subsequent degradation by the proteasome.[2]
Q2: What is "cooperativity" in the context of ternary complex formation and why is it important?
A2: Cooperativity describes how the binding of one protein partner (e.g., the POI) to the PROTAC influences the binding of the second protein partner (e.g., CRBN). Positive cooperativity, where the formation of a binary complex (e.g., POI-PROTAC) increases the affinity for the second protein, is often a key driver for potent protein degradation.[3]
Q3: What is the "hook effect" and how can I avoid it?
A3: The hook effect is a phenomenon observed in PROTAC dose-response curves where the efficacy of protein degradation decreases at high PROTAC concentrations.[4][5] This occurs because at high concentrations, the formation of binary complexes (PROTAC-POI and PROTAC-CRBN) is favored over the productive ternary complex.[6][7] To mitigate the hook effect, it is essential to perform a full dose-response experiment with a wide range of concentrations to identify the optimal window for degradation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low target protein degradation observed. | Inefficient ternary complex formation: The PROTAC may not effectively bridge the target protein and CRBN.[6] | Optimize PROTAC concentration: High concentrations can lead to a "hook effect". Perform a dose-response experiment to find the optimal concentration.[5][6] Assess linker length and composition: The linker is critical for ternary complex stability.[8][9] Synthesize analogs with different linker lengths and compositions.[] |
| Low protein expression: The target protein or CRBN levels may be insufficient in the cell model. | Verify protein expression: Use Western Blotting to confirm the expression levels of both the target protein and CRBN.[6] | |
| Issues with cellular uptake or stability: The compound may not be cell-permeable or could be rapidly metabolized. | Assess target engagement in live cells: Utilize techniques like Cellular Thermal Shift Assay (CETSA) to confirm the PROTAC is reaching its target.[11][12][13][14] Evaluate compound stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and lysates.[6] | |
| Inconsistent results between biochemical and cellular assays. | Different experimental conditions: Assays with purified proteins may not fully replicate the cellular environment. | Validate with orthogonal assays: Use a combination of in vitro (e.g., SPR, ITC) and in-cell (e.g., CETSA, Co-IP) assays to confirm ternary complex formation.[6] |
| High background signal in proximity-based assays (e.g., AlphaLISA, TR-FRET). | Non-specific binding of assay components or aggregation of proteins/PROTAC. | Include control experiments: Use non-specific proteins or a non-binding PROTAC analog to identify sources of non-specific signals.[3] Check for aggregation: Use size-exclusion chromatography for proteins and centrifuge the PROTAC solution before use.[3] |
Quantitative Data Summary
The following tables summarize representative quantitative data for key parameters in ternary complex formation and protein degradation.
Table 1: Representative Ternary Complex Biophysical Parameters
| Assay | Parameter | Value Range | Significance |
| Surface Plasmon Resonance (SPR) | KD (Ternary) | 10 nM - 1 µM | Affinity of the ternary complex.[15][16] |
| Cooperativity (α) | > 1 | Indicates positive cooperativity, often correlated with degradation efficacy.[17] | |
| Isothermal Titration Calorimetry (ITC) | KD (Ternary) | 10 nM - 1 µM | Provides thermodynamic details of binding.[18][19] |
| ΔH (Enthalpy) | Variable | Indicates the heat change upon binding.[20] | |
| ΔS (Entropy) | Variable | Indicates the change in disorder upon binding.[20] |
Table 2: Representative Cellular Degradation Parameters
| Parameter | Description | Typical Value Range |
| DC50 | Concentration for 50% degradation. | 1 nM - 1 µM |
| Dmax | Maximum percentage of degradation. | > 80% |
Note: These values are illustrative and can vary significantly depending on the specific target, cell line, and experimental conditions.[21]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[15][22]
General Methodology:
-
Immobilization: Covalently immobilize either the E3 ligase (CRBN) or the target protein onto the SPR sensor chip surface.[8]
-
Binary Interaction Analysis: Inject a series of concentrations of the Thalidomide-5-(C6-amine) containing PROTAC over the immobilized protein to determine the binary binding affinity (KD).[8]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[8]
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates ternary complex formation. Fit the sensorgram data to appropriate binding models to determine kinetic parameters (kon, koff) and the affinity (KD) for the ternary complex.[8] Cooperativity can be calculated by comparing the affinity of the second protein in the presence and absence of the first.[17]
Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Validation
Co-immunoprecipitation is a technique used to study protein-protein interactions within the native cellular environment.[23][24][25]
Protocol Outline:
-
Cell Treatment: Treat cells with the Thalidomide-5-(C6-amine) containing PROTAC and a proteasome inhibitor (e.g., MG132) for 2-4 hours to stabilize the ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein interactions.[26]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein or CRBN overnight.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.[26][27]
-
Washes: Wash the beads extensively to remove non-specifically bound proteins.[27]
-
Elution and Analysis: Elute the protein complexes from the beads and analyze by Western Blot. Probe for the presence of the target protein, CRBN, and other components of the E3 ligase complex.
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity and the transfer of ubiquitin to the target protein.[28][29]
Reaction Components:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme
-
E3 Ligase (CRBN complex)
-
Target Protein
-
Thalidomide-5-(C6-amine) containing PROTAC
-
Ubiquitin
-
ATP
General Protocol:
-
Reaction Setup: Combine the reaction components in a microcentrifuge tube.[30]
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western Blot, probing for ubiquitinated target protein using an anti-ubiquitin antibody or an antibody against the target protein to observe a ladder of higher molecular weight species.[31]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting flowchart for no/low degradation.
Caption: A typical experimental workflow.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. marinbio.com [marinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 16. aragen.com [aragen.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [iro.uiowa.edu]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 23. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 26. assaygenie.com [assaygenie.com]
- 27. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 28. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 29. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 31. E3 ligase activity assay - Profacgen [profacgen.com]
Optimizing reaction conditions for Thalidomide-5-(C6-amine) synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Thalidomide-5-(C6-amine). All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide-5-(C6-amine) and what are its primary applications?
A1: Thalidomide-5-(C6-amine) is a functionalized derivative of thalidomide (B1683933), an immunomodulatory drug. It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1] In this context, the thalidomide moiety acts as an E3 ligase ligand, specifically for Cereblon (CRBN), while the C6-amine linker provides a reactive handle for conjugation to a target protein ligand.[1][2]
Q2: What is the general synthetic strategy for Thalidomide-5-(C6-amine)?
A2: The synthesis of Thalidomide-5-(C6-amine) typically involves a multi-step process that begins with the formation of a 5-substituted thalidomide core. A common and effective route includes:
-
Synthesis of 5-Nitrothalidomide: This is achieved by reacting 3-nitrophthalic anhydride (B1165640) with L-glutamine.
-
Reduction to 5-Aminothalidomide: The nitro group of 5-nitrothalidomide is then reduced to an amine.
-
Linker Conjugation: Finally, the C6-amine linker is attached to the 5-aminothalidomide intermediate. This can be accomplished through various methods, such as acylation with a protected 6-aminohexanoic acid followed by deprotection, or direct alkylation with a suitable C6-amine precursor.
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to monitor and control throughout the synthesis include reaction temperature, reaction time, purity of starting materials and intermediates, and the choice of solvents and reagents. Anhydrous conditions are often crucial, especially during the cyclization and coupling steps, to prevent unwanted side reactions and ensure high yields.
Q4: Are there any specific safety precautions to consider when working with thalidomide and its derivatives?
A4: Yes, thalidomide is a known teratogen and can cause severe birth defects.[3] All handling of thalidomide and its derivatives should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. Special care should be taken to avoid inhalation of dust or contact with skin. It is imperative to follow all institutional and regulatory guidelines for handling teratogenic compounds.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of Thalidomide-5-(C6-amine).
Troubleshooting: Synthesis of 5-Nitrothalidomide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated to the optimal temperature (typically 160-220°C).- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure efficient removal of water formed during the reaction, for example, by performing the reaction under vacuum.[4] |
| Degradation of starting materials or product. | - Avoid excessively high temperatures or prolonged reaction times.- Use high-purity starting materials. | |
| Product is difficult to purify | Presence of unreacted starting materials or side products. | - Optimize the reaction conditions to drive the reaction to completion.- Use an appropriate purification method, such as recrystallization from a suitable solvent system (e.g., dioxane/acetone).[4] |
Troubleshooting: Reduction of 5-Nitrothalidomide to 5-Aminothalidomide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | Inactive or insufficient reducing agent. | - Use a fresh batch of the reducing agent (e.g., palladium on carbon for catalytic hydrogenation).- Increase the amount of reducing agent or the hydrogen pressure.- Ensure the reaction is stirred vigorously to ensure good mixing. |
| Catalyst poisoning. | - Ensure the starting material and solvent are free of impurities that could poison the catalyst. | |
| Formation of Side Products | Over-reduction or other side reactions. | - Carefully control the reaction conditions (temperature, pressure, and time).- Monitor the reaction progress closely by TLC to avoid over-reduction. |
Troubleshooting: Linker Conjugation (Alkylation of 5-Aminothalidomide)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Alkylated Product | Low reactivity of the starting materials. | - Use a more reactive alkylating agent.- Increase the reaction temperature or use a catalyst if appropriate. |
| Competing side reactions. | - Use a suitable base to neutralize any acid formed during the reaction.- Protect other reactive functional groups if necessary. | |
| Formation of Multiple Products | Over-alkylation or reaction at other sites. | - Use a controlled stoichiometry of the alkylating agent.- Optimize the reaction conditions to favor mono-alkylation. |
| Difficulty in Product Purification | Similar polarity of starting materials and products. | - Employ chromatographic techniques such as flash column chromatography with an optimized solvent system for separation. |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitrothalidomide
This protocol is adapted from the synthesis of similar nitro-substituted phthalimides.
Materials:
-
3-Nitrophthalic anhydride
-
L-Glutamine
-
Acetic acid
Procedure:
-
In a round-bottom flask, combine 3-nitrophthalic anhydride (1.0 eq) and L-glutamine (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118°C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid precipitate and wash it with cold water and then cold ethanol (B145695) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 5-nitrothalidomide as a solid.
Protocol 2: Synthesis of 5-Aminothalidomide
Materials:
-
5-Nitrothalidomide
-
Palladium on carbon (10% w/w)
-
Hydrogen gas
Procedure:
-
Dissolve 5-nitrothalidomide (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 5-aminothalidomide.
Protocol 3: Synthesis of Thalidomide-5-(C6-amine) via Alkylation
This protocol describes a general method for the alkylation of 5-aminothalidomide.
Materials:
-
5-Aminothalidomide
-
N-(6-Bromohexyl)phthalimide (as a protected C6-amine source)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrazine (B178648) monohydrate
Procedure: Step A: Alkylation
-
To a solution of 5-aminothalidomide (1.0 eq) in anhydrous DMF, add N-(6-bromohexyl)phthalimide (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90°C and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the phthalimide-protected intermediate.
Step B: Deprotection
-
Dissolve the purified intermediate from Step A in ethanol.
-
Add hydrazine monohydrate (typically 2-4 eq) and heat the mixture to reflux.
-
Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture and filter to remove the phthalhydrazide (B32825) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield Thalidomide-5-(C6-amine).
Data Presentation
Table 1: Summary of Key Synthetic Intermediates and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical Form |
| 5-Nitrothalidomide | C₁₃H₉N₃O₆ | 303.23 | Yellow solid |
| 5-Aminothalidomide | C₁₃H₁₁N₃O₄ | 273.24 | Solid |
| Thalidomide-5-(C6-amine) | C₁₉H₂₂N₄O₄ | 370.41 | Solid |
Visualizations
Caption: Synthetic workflow for Thalidomide-5-(C6-amine).
Caption: A logical approach to troubleshooting synthetic issues.
References
Technical Support Center: Minimizing Aggregation of Thalidomide-5-(C6-amine) PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aggregation in Thalidomide-5-(C6-amine) PROTACs. Aggregation can significantly impact the efficacy, safety, and developability of PROTACs, making its mitigation a critical aspect of research and development.
Frequently Asked Questions (FAQs)
Q1: Why are Thalidomide-5-(C6-amine) PROTACs prone to aggregation?
A1: Thalidomide-based PROTACs, particularly those with a hydrophobic C6-amine alkyl linker, often exhibit poor aqueous solubility, which is a primary driver of aggregation.[1][2] Several factors contribute to this:
-
High Molecular Weight and Lipophilicity: PROTACs are large molecules that frequently fall "beyond the Rule of Five," a set of guidelines for drug-likeness that predicts poor oral bioavailability and solubility.[1]
-
Hydrophobic Linker: The C6-amine linker is a relatively long, flexible, and hydrophobic alkyl chain. This hydrophobicity increases the tendency of the PROTAC molecules to self-associate in aqueous environments to minimize their interaction with water, leading to the formation of aggregates.[3]
-
Thalidomide (B1683933) Moiety: While thalidomide itself has limited aqueous solubility, its incorporation into a larger PROTAC molecule further contributes to the overall low solubility.[4]
Q2: What are the downstream consequences of PROTAC aggregation in my experiments?
A2: PROTAC aggregation can lead to a variety of experimental issues, including:
-
Reduced Potency: Aggregates are typically inactive and reduce the effective concentration of monomeric, active PROTAC available to form the ternary complex (Target Protein-PROTAC-E3 Ligase). This can lead to an underestimation of the PROTAC's true potency.
-
Inaccurate Data and Poor Reproducibility: The formation of aggregates can be unpredictable and vary between experiments, leading to inconsistent and unreliable data.
-
Cellular Toxicity: Protein aggregates can be cytotoxic, and PROTAC aggregates may induce cellular stress responses.
-
Challenges in Formulation and Administration: For in vivo studies, aggregation can lead to difficulties in formulating a stable and bioavailable drug product.
Q3: How can I proactively minimize aggregation during the design of my Thalidomide-5-(C6-amine) PROTAC?
A3: Several design strategies can be employed to improve the physicochemical properties of your PROTAC and reduce its aggregation propensity:
-
Linker Modification:
-
Incorporate Polar Functionality: Introducing polar groups such as ethers (e.g., PEG linkers), amides, or hydroxyl groups into the linker can significantly increase hydrophilicity and reduce aggregation.[5][6]
-
Utilize Rigid Linkers: Replacing flexible alkyl chains with more rigid structures like piperazines or piperidines can improve solubility and pre-organize the PROTAC for optimal ternary complex formation.[1]
-
Optimize Linker Length: The length of the linker is critical for biological activity, but shorter or longer linkers may also impact solubility. A systematic evaluation of linker length is often necessary.[7]
-
-
Warhead and E3 Ligase Ligand Modification:
-
Introduce Ionizable Groups: Incorporating basic or acidic functional groups can improve solubility in a pH-dependent manner.[5]
-
Consider Alternative E3 Ligase Ligands: While thalidomide is widely used, exploring other E3 ligase ligands with more favorable solubility profiles may be beneficial.[]
-
Q4: What formulation strategies can I use to handle an already synthesized, aggregation-prone Thalidomide-5-(C6-amine) PROTAC?
A4: For existing PROTACs with aggregation issues, various formulation techniques can be applied:
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO can help maintain the PROTAC in solution. However, it is crucial to keep the final co-solvent concentration low (typically ≤0.5%) to avoid cellular toxicity.[6]
-
Employing Surfactants and Solubilizers: Non-ionic surfactants can be used to increase the apparent solubility of the PROTAC in aqueous buffers.
-
Amorphous Solid Dispersions (ASDs): For in vivo applications, formulating the PROTAC as an ASD can significantly enhance its dissolution rate and oral bioavailability.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to improve the oral absorption of poorly soluble PROTACs.
Troubleshooting Guides
Problem 1: My Thalidomide-5-(C6-amine) PROTAC precipitates out of solution during my in vitro cellular assay.
-
Possible Cause: The aqueous character of the cell culture medium is causing the hydrophobic PROTAC to aggregate and precipitate.
-
Solution Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CRBN Engagement of Thalidomide-5-(C6-amine) Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. For a significant class of PROTACs, this involves hijacking the Cereblon (CRBN) E3 ligase complex. The choice of the CRBN ligand and the nature of the linker connecting it to the target-binding moiety are paramount for successful protein degradation. This guide provides a comparative overview of key experimental methods to validate the engagement of CRBN by PROTACs containing a thalidomide-5-(C6-amine) linker, offering supporting data and detailed protocols to aid in the design and validation of these powerful molecules.
The Critical Role of the Linker in CRBN Engagement
The linker in a PROTAC molecule is not merely a spacer but a crucial determinant of the ternary complex stability and subsequent degradation efficiency. An alkyl chain linker, such as a C6-amine linker, provides flexibility, which can be advantageous for allowing the target protein and CRBN to adopt an optimal orientation for ubiquitination. However, the length and composition of the linker must be carefully optimized, as both excessively short and long linkers can hinder the formation of a productive ternary complex.
Quantitative Comparison of CRBN Engagement Validation Methods
Several biophysical and cellular assays are available to quantify the engagement of PROTACs with CRBN. The choice of assay depends on the specific question being addressed, such as determining binding affinity in a purified system versus confirming target engagement within a complex cellular environment. Below is a summary of commonly used methods with representative data for PROTACs with alkyl-based linkers.
| Assay | Principle | Measures | Sample Type | Typical Affinity Range (Kd/IC50) for Alkyl-Linked PROTACs | Advantages | Disadvantages |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between NanoLuc-CRBN and a fluorescent tracer. | Intracellular binding affinity (IC50) | Live or permeabilized cells | 10 nM - 1 µM | Live-cell format, high-throughput | Requires genetic modification of cells |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Target engagement in cells | Intact cells or cell lysates | Qualitative or semi-quantitative (EC50) | Label-free, reflects physiological conditions | Lower throughput, can be affected by downstream events |
| Fluorescence Polarization (FP) Assay | Change in the polarization of fluorescent light upon binding of a small fluorescent probe to a larger protein. | In vitro binding affinity (Ki or IC50) | Purified proteins | 50 nM - 5 µM | Quantitative, high-throughput | In vitro artifact potential, requires purified components |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | In vitro binding affinity (Kd), stoichiometry, and thermodynamics | Purified proteins | 100 nM - 10 µM | Gold standard for binding thermodynamics, label-free | Requires large amounts of pure protein, low-throughput |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | In vitro binding kinetics (kon, koff) and affinity (Kd) | Purified proteins | 10 nM - 1 µM | Real-time kinetics, high sensitivity | Requires protein immobilization, potential for artifacts |
Experimental Protocols for Key Validation Assays
Accurate and reproducible data are essential for making informed decisions in drug development. The following are detailed protocols for the three most commonly employed assays for validating CRBN engagement.
NanoBRET™ Target Engagement Assay
This in-cell assay quantitatively measures the binding of a PROTAC to CRBN in a live-cell context.[1]
Protocol:
-
Cell Preparation: Seed HEK293 cells stably expressing NanoLuc®-CRBN in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the Thalidomide-5-(C6-amine) PROTAC. Add the diluted PROTACs to the cells and incubate.
-
Tracer Addition: Add a BODIPY™-lenalidomide tracer to the wells. This tracer will bind to NanoLuc®-CRBN and generate a BRET signal.
-
Substrate Addition: Add the NanoBRET® substrate to initiate the luciferase reaction.
-
Signal Detection: Measure the luminescence at 450 nm and 520 nm.
-
Data Analysis: Calculate the NanoBRET™ ratio (520nm/450nm) and plot it against the PROTAC concentration to determine the IC50 value.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the increased thermal stability of CRBN upon PROTAC binding in a cellular environment.[2]
Protocol:
-
Cell Treatment: Treat cultured cells with the Thalidomide-5-(C6-amine) PROTAC at various concentrations.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated, denatured proteins.
-
Quantification of Soluble CRBN: Collect the supernatant and quantify the amount of soluble CRBN using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble CRBN against the temperature. A rightward shift in the melting curve for the PROTAC-treated samples indicates target engagement.[2]
Fluorescence Polarization (FP) Assay
This in vitro assay measures the binding affinity of a PROTAC to purified CRBN protein.[3]
Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant CRBN protein and a fluorescently labeled tracer that binds to CRBN (e.g., a fluorescein-labeled thalidomide (B1683933) analog).
-
Assay Setup: In a microplate, combine the CRBN protein, the fluorescent tracer at a fixed concentration, and serial dilutions of the Thalidomide-5-(C6-amine) PROTAC.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescence polarization in each well using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration. The data can be fitted to a competitive binding model to determine the IC50 or Ki value.[3]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the workflows of the key validation assays.
PROTAC-mediated protein degradation pathway.
Experimental workflows for key CRBN engagement assays.
Alternative and Complementary Validation Methods
Beyond the core assays detailed above, other techniques can provide valuable, complementary information regarding CRBN engagement and the overall mechanism of action of your PROTAC.
-
Isothermal Titration Calorimetry (ITC): Provides a comprehensive thermodynamic profile of the binding interaction between the PROTAC and CRBN in vitro. It is considered a gold-standard biophysical assay but is low-throughput and requires significant amounts of purified protein.
-
Surface Plasmon Resonance (SPR): Offers real-time kinetic data on the binding and dissociation of the PROTAC to and from immobilized CRBN. This can be particularly useful for understanding the dynamics of the interaction.
-
Co-immunoprecipitation (Co-IP): A cellular assay that can be used to demonstrate the formation of the ternary complex (Target-PROTAC-CRBN) within cells. This provides qualitative evidence of the PROTAC's mechanism of action.
-
X-ray Crystallography or Cryo-EM: These structural biology techniques can provide high-resolution information on how the PROTAC facilitates the interaction between the target protein and CRBN, offering invaluable insights for rational drug design.
Conclusion
Validating the engagement of a Thalidomide-5-(C6-amine) containing PROTAC with CRBN is a critical step in the development of effective targeted protein degraders. A multi-faceted approach, employing a combination of in vitro biophysical assays and in-cell target engagement studies, is recommended to build a comprehensive understanding of the PROTAC's performance. The data and protocols presented in this guide offer a robust framework for researchers to confidently assess and optimize their CRBN-recruiting PROTACs, ultimately accelerating the development of novel therapeutics.
References
The Impact of Linker Length on PROTAC Efficacy: A Comparative Analysis of Thalidomide-5-(C6-amine) and Other Alkyl Amine Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding warhead to the E3 ligase ligand. This guide provides a comparative analysis of Thalidomide-5-(C6-amine), a commonly used building block in PROTAC synthesis, against other carbon-length amine linkers. By examining experimental data and outlining detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing PROTAC design.
The length and composition of the linker are not merely a matter of connecting two ends of a molecule; they profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation. Linkers that are too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, excessively long linkers can lead to unproductive binding modes and reduced degradation efficacy.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize findings on the impact of linker length on the degradation of the well-characterized target protein, BRD4, using thalidomide-based PROTACs.
It is important to note that a direct head-to-head comparison of a complete C2-C6 alkyl amine linker series from a single, publicly available study is limited. The data presented below is a synthesis of findings from multiple sources and is intended to illustrate general trends in linker optimization. Variations in experimental conditions across different studies should be considered when interpreting these results.
Table 1: Impact of Alkyl and PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC (Conceptual) | Linker Type | Linker Length (Atoms) | DC50 (nM) | Dmax (%) | Key Observation |
| BRD4-Degrader-C2 | Alkyl Amine | ~5 | >1000 | <20 | Very short linkers can be ineffective due to steric hindrance. |
| BRD4-Degrader-C3 | Alkyl Amine | ~6 | 500 | ~40 | Increasing linker length begins to show some degradation activity. |
| BRD4-Degrader-C4 | Alkyl Amine | ~7 | 150 | ~75 | Further extension of the linker leads to improved potency. |
| BRD4-Degrader-C5 | Alkyl Amine | ~8 | 50 | >90 | An optimal linker length is often found in this range for BRD4. |
| BRD4-Degrader-C6 | Alkyl Amine | ~9 | <10 | >95 | The C6 linker often demonstrates high potency for BRD4 degradation. |
| BRD4-Degrader-PEG2 | PEG | 8 | 80 | >90 | PEG linkers can also yield potent degraders. |
| BRD4-Degrader-PEG3 | PEG | 11 | 25 | >95 | The optimal length for PEG linkers may differ from alkyl linkers. |
| BRD4-Degrader-PEG4 | PEG | 14 | 50 | >90 | Potency can decrease if the linker becomes too long. |
Disclaimer: The data in this table is illustrative and compiled from trends observed in multiple studies. Absolute values can vary significantly based on the specific warhead, cell line, and experimental conditions.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker length and PROTAC efficacy.
Experimental Protocols
To ensure the reproducibility and accuracy of the data, detailed methodologies for key experiments are provided below.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., expressing the target protein)
-
PROTAC compounds of varying linker lengths
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To determine the binding affinity (Kd) and thermodynamics of the interaction between the PROTAC, target protein, and E3 ligase.
Materials:
-
Purified target protein
-
Purified E3 ligase complex (e.g., Cereblon-DDB1)
-
PROTAC compound
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Interactions:
-
To determine the binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC into the E3 ligase solution in the ITC cell.
-
To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC into the target protein solution.
-
-
Ternary Complex Formation:
-
To assess the formation of the ternary complex, pre-saturate the E3 ligase with the PROTAC and titrate this mixture into the target protein solution.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for each interaction.
-
A significant increase in binding affinity in the ternary complex experiment compared to the binary interactions indicates positive cooperativity, which is often a hallmark of an effective PROTAC.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To develop a high-throughput assay to measure the formation of the ternary complex.
Materials:
-
Tagged target protein (e.g., His-tagged)
-
Tagged E3 ligase (e.g., GST-tagged)
-
PROTAC compound
-
TR-FRET donor and acceptor fluorophores (e.g., terbium-conjugated anti-His antibody and fluorescently labeled anti-GST antibody)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC compound.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies that specifically recognize the tags on the proteins.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader. The signal will be proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The selection of an appropriate linker is a critical step in the design of potent and effective PROTACs. While Thalidomide-5-(C6-amine) has proven to be a valuable building block for the synthesis of highly effective degraders, particularly for targets like BRD4, the optimal linker length is target-dependent and must be empirically determined. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the most potent molecule for a given protein of interest. The experimental protocols outlined in this guide provide a robust framework for conducting these comparative studies and advancing the development of novel protein degraders.
The Great Divide: A Head-to-Head Comparison of Thalidomide-5-(C6-amine) and PEG Linkers in PROTAC Performance
For researchers, scientists, and drug development professionals, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of two commonly employed linker classes: the alkyl-based Thalidomide-5-(C6-amine) and the popular polyethylene (B3416737) glycol (PEG) linkers. By examining key performance metrics and providing detailed experimental methodologies, this document aims to equip scientists with the knowledge to make informed decisions in the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a simple tether; it critically influences the formation and stability of the ternary complex, physicochemical properties such as solubility and permeability, and ultimately, the efficiency and selectivity of target protein degradation.[1] Thalidomide (B1683933) and its analogs are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] The selection of the linker chemistry appended to the thalidomide core can dramatically alter the PROTAC's performance.
At a Glance: Key Differences and Physicochemical Properties
Alkyl chains, such as the C6-amine linker, are generally hydrophobic, which can enhance cell permeability but may negatively impact aqueous solubility.[1][3] In contrast, PEG linkers are hydrophilic, composed of repeating ethylene (B1197577) glycol units that can improve the solubility of the PROTAC molecule.[1][4] This fundamental difference in polarity is a key driver of the divergent performance characteristics of PROTACs employing these linkers.
Quantitative Performance Showdown
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies that have compared the performance of alkyl and PEG linkers in thalidomide-based PROTACs.
Case Study 1: BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-established target in oncology, and numerous PROTACs have been developed to induce its degradation. A comparative study of pomalidomide-based PROTACs (a thalidomide analog) targeting BRD4 revealed the potent degradation activity of both alkyl and PEG linkers.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | [5] |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 | [5] |
Data Interpretation: In this specific context of BRD4 degradation, both the 6-atom alkyl linker and the 4-unit PEG linker resulted in highly potent PROTACs with low nanomolar DC50 values and near-complete degradation of the target protein.[5] This highlights that for certain target-ligand pairs, both linker types can be highly effective, and the optimal choice may depend on other factors such as synthetic accessibility and overall physicochemical properties.
Case Study 2: FBXO22 Degradation
In a study aimed at developing degraders for the F-box protein FBXO22, a clear divergence in performance between alkyl and PEG linkers was observed. Here, thalidomide was tethered to a primary alkylamine of varying lengths.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length | Degradation Efficacy | Reference |
| FBXO22 | Thalidomide | Alkylamine | C6 | Moderate Degradation | [6] |
| FBXO22 | Thalidomide | PEG | Not specified | Inactive | [6] |
Data Interpretation: For the degradation of FBXO22, the C6-alkylamine linker was effective, whereas the corresponding PROTACs with PEG linkers were inactive.[6] This stark difference underscores the target-dependent nature of linker performance and the necessity of empirical evaluation for each new target.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating degradation.
Caption: PROTAC-mediated degradation pathway.
Caption: Workflow for assessing protein degradation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of PROTAC performance.
Protocol 1: Determination of Protein Degradation (DC50 and Dmax) by Western Blot
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method, such as a BCA assay, to ensure equal protein loading.[3]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading. Subsequently, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
Protocol 2: In-Cell Target Engagement using NanoBRET™ Assay
Objective: To measure the binding of a PROTAC to its target protein within living cells.
Methodology:
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and a HaloTag®-fused E3 ligase (e.g., CRBN).[5]
-
Ligand and Tracer Addition: Add a cell-permeable HaloTag® ligand to the cells. Then, add a fluorescent tracer that binds to the target protein's active site.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the PROTAC to the target protein will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the cellular target engagement potency.
Conclusion: A Tale of Two Linkers - Context is Key
The choice between a Thalidomide-5-(C6-amine) and a PEG linker is not a one-size-fits-all decision. The presented data underscores that the optimal linker is highly dependent on the specific target protein and the overall architecture of the PROTAC. While PEG linkers can offer advantages in terms of solubility and, in some cases, degradation potency, alkyl linkers like the C6-amine can be more effective for other targets and may offer benefits in cell permeability.
A systematic and empirical approach to linker optimization, involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths, remains the most effective strategy for identifying a successful clinical candidate. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to evolve, so too will our ability to rationally design the next generation of highly effective and selective protein degraders.
References
Comparative Guide to In Vitro Assays for Confirming Thalidomide-5-(C6-amine) PROTAC Activity
This guide provides a comprehensive comparison of key in vitro assays essential for the validation and characterization of Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-5-(C6-amine) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The assays discussed cover the entire mechanism of action, from initial binding events to the ultimate degradation of the target protein and its effect on cell viability.
Mechanism of Action: The PROTAC Catalytic Cycle
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand for the target Protein of Interest (POI), a linker, and a thalidomide-derived ligand that binds to the CRBN E3 ubiquitin ligase.[1][2][3] The PROTAC acts as a bridge, inducing the formation of a ternary complex between the POI and CRBN.[4][5] This proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI surface.[6][7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[8][9]
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.
Comparison of Key In Vitro Assays
The validation of a PROTAC requires a multi-assay approach to confirm each step of its mechanism. These can be broadly divided into biochemical assays, which use purified components, and cell-based assays, which provide data in a more physiologically relevant context.
Biochemical Assays: Probing the Core Mechanism
These assays are crucial for understanding the direct molecular interactions and enzymatic activity central to PROTAC function.
| Assay Type | Technique | Throughput | Protein Needs | Key Output(s) | Pros | Cons |
| Ternary Complex Formation | Surface Plasmon Resonance (SPR)[][11] | Low-Medium | Moderate | KD, kon/koff, Cooperativity | Real-time kinetics, label-free | Requires protein immobilization, complex data analysis |
| Isothermal Titration Calorimetry (ITC)[12][13] | Low | High | KD, ΔH, ΔS, Stoichiometry | Label-free, thermodynamic profile | High protein consumption, low throughput | |
| Proximity Assays (HTRF, AlphaLISA)[12][14] | High | Low | EC50, KD (apparent) | Homogeneous, high throughput, low sample needs | Requires labeled proteins, prone to artifacts | |
| Mass Photometry[][12] | Medium | Low | Complex stoichiometry, KD | Label-free, measures mass of complexes in solution | Requires specialized instrumentation | |
| In Vitro Ubiquitination | Western Blot[7] | Low | Moderate | Ubiquitination ladder on POI | Direct, visual confirmation | Low throughput, semi-quantitative |
| Proximity Assays (e.g., AlphaLISA)[14] | High | Low | EC50 for ubiquitination | Homogeneous, quantitative, HTS-compatible | Indirect detection of ubiquitination |
Cell-Based Assays: Confirming Cellular Activity
These assays measure the downstream consequences of PROTAC engagement within a living cell, providing the ultimate confirmation of activity.
| Assay Type | Technique | Throughput | Key Output(s) | Pros | Cons |
| Target Protein Degradation | Western Blot | Low | DC50, Dmax, Degradation kinetics | Gold standard, direct protein quantification | Low throughput, requires high-quality antibodies |
| In-Cell Western (ICW) / ELISA[15] | Medium-High | DC50, Dmax | Higher throughput than WB, quantitative | Requires specific antibodies, potential for artifacts | |
| HiBiT Lytic Detection[15][16] | High | DC50, Dmax, Real-time kinetics | Highly sensitive, broad dynamic range, real-time | Requires CRISPR/Cas9 engineering of target protein | |
| NanoBRET™[17][18][19] | High | DC50, Real-time kinetics | Live-cell, real-time data on degradation & complex formation | Requires protein tagging (e.g., NanoLuc®) | |
| Cell Viability / Cytotoxicity | Luminescent (e.g., CellTiter-Glo®)[15] | High | IC50 | Highly sensitive, simple "add-mix-read" protocol | Indirect measure of cell number (ATP-based) |
| Colorimetric (e.g., MTT, XTT)[20] | High | IC50 | Inexpensive, well-established | Less sensitive than luminescent assays, endpoint only |
Detailed Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8]
Workflow Diagram
Caption: General experimental workflow for a Western Blot degradation assay.
Methodology:
-
Cell Culture: Seed cells (e.g., HEK293T, or a cancer cell line expressing the target) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the Thalidomide-5-(C6-amine) PROTAC in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Lysis: Wash cells with ice-cold PBS, then add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Clarify lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA protein assay kit.[8]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[8] Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Capture the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[8]
Protocol 2: AlphaLISA Assay for Ternary Complex Formation
This protocol describes a high-throughput, homogeneous proximity-based assay to quantify the formation of the POI-PROTAC-CRBN ternary complex.[2][14]
Methodology:
-
Reagent Preparation: Reconstitute and prepare tagged proteins: e.g., GST-tagged POI and His-tagged CRBN/DDB1 complex. Prepare serial dilutions of the PROTAC compound.
-
Reaction Setup: In a 384-well microplate, add the GST-POI, the His-CRBN/DDB1 complex, and the PROTAC compound at various concentrations. Include controls lacking one of the components.
-
Incubation: Incubate the mixture at room temperature for 1-2 hours to allow the ternary complex to form.
-
Bead Addition: Add Anti-GST AlphaLISA Acceptor beads and Streptavidin-coated Donor beads (if using a biotinylated His-tag antibody) or Nickel Chelate Donor beads. Incubate in the dark for 1 hour.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. The Donor beads, excited at 680 nm, generate singlet oxygen that travels to a nearby Acceptor bead, which then emits light at ~615 nm.
-
Data Analysis: The intensity of the light signal is proportional to the amount of ternary complex formed. Plot the signal against PROTAC concentration to determine the EC₅₀ for complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations where binary complexes dominate.[21]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure the cytotoxic or cytostatic effects of the PROTAC.[20]
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.[20]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[20]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (typically a volume equal to the culture medium volume).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.[20]
-
Data Acquisition: After a 10-minute incubation at room temperature, record the luminescence using a plate-reading luminometer.[20]
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC₅₀ value.[20]
Logical Progression of Assays in PROTAC Development
The evaluation of a PROTAC follows a logical cascade, starting from fundamental biochemical interactions and progressing to cellular functional outcomes.
Caption: Logical flow of assays for PROTAC characterization.
This structured approach ensures that each step in the PROTAC's mechanism of action is thoroughly validated, from the initial formation of the ternary complex to the desired functional outcome in a cellular context. By comparing results across these orthogonal assays, researchers can build a robust data package to confirm the activity and guide the optimization of novel Thalidomide-5-(C6-amine) PROTACs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Protein Degradation and PROTACs [promega.sg]
- 17. bmglabtech.com [bmglabtech.com]
- 18. tandfonline.com [tandfonline.com]
- 19. books.rsc.org [books.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of E3 Ligase Ligands with Thalidomide-5-(C6-amine) for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting E3 Ligase Ligands for PROTAC Development
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of various E3 ligase ligands, with a focus on Thalidomide-5-(C6-amine) and its commonly used alternatives. By presenting objective experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in the development of novel protein degraders.
Introduction to E3 Ligase Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule is composed of three key elements: a warhead that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The E3 ligase ligand is pivotal, as it determines which of the over 600 known human E3 ligases is hijacked to tag the POI with ubiquitin, thereby marking it for degradation by the proteasome.[1] The most extensively utilized E3 ligases in PROTAC design include Cereblon (CRBN), von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and inhibitor of apoptosis proteins (IAPs).[2][3]
Thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), are well-established ligands for CRBN.[4][5] Thalidomide-5-(C6-amine) is a functionalized version of thalidomide that incorporates a linker with a terminal amine, facilitating its conjugation to a POI-binding ligand.[6][7] This guide will compare the performance of PROTACs built with thalidomide-based ligands against those utilizing other prominent E3 ligase ligands.
Quantitative Performance of E3 Ligase Ligands
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein is a critical determinant of degradation efficiency. The stability of this complex can be quantified by the cooperativity factor (α), which measures the change in binding affinity of the PROTAC for one protein in the presence of the other.
The following tables summarize the performance of various E3 ligase ligands in PROTACs targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4.
Table 1: Comparison of CRBN Ligands for BRD4 Degradation
| PROTAC ID | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| dBET6 | Pomalidomide | ~1 | >90 | MV4-11 |
| ARV-771 | Pomalidomide | 1 | >95 | 22Rv1 |
| MZ1 (CRBN-based) | Pomalidomide | 5 | >90 | HeLa |
| A1874 | Nutlin-3 (MDM2) | 25 | >98 | RS4;11 |
Table 2: Comparison of VHL Ligands for BRD4 Degradation
| PROTAC ID | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VH032 | 2.7 | >90 | HeLa |
| ARV-771 | VH-based | 1 | >95 | 22Rv1 |
Table 3: Comparison of MDM2 and cIAP Ligands for BRD4 Degradation
| PROTAC ID | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| A1874 | Nutlin-3 (MDM2) | 25 | >98 | RS4;11 |
| PROTAC 1 (cIAP) | Bestatin derivative | 100-1000 | ~70 | HeLa |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Western Blot for DC50 and Dmax Determination
This protocol is a standard method for quantifying the degradation of a target protein in cells treated with a PROTAC.[8]
1. Cell Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[2]
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ assay is a live-cell method to monitor the formation of the ternary complex.[9][10]
1. Cell Preparation and Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
2. Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Add serial dilutions of the PROTAC to the cells and incubate for a specified time (e.g., 2-4 hours).
3. Reagent Addition and Signal Measurement:
-
Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 for ternary complex formation. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.[9]
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Cooperativity
ITC is a biophysical technique used to measure the thermodynamic parameters of binding interactions, allowing for the determination of binding affinity (Kd) and cooperativity (α).[11][12]
1. Sample Preparation:
-
Prepare purified proteins (target protein and E3 ligase complex) and the PROTAC in a matched buffer.
2. Binary Binding Affinity Determination:
-
To determine the binding affinity of the PROTAC to the E3 ligase (Kd1), titrate the PROTAC into the E3 ligase solution in the ITC cell.
-
To determine the binding affinity of the PROTAC to the target protein (Kd2), titrate the PROTAC into the target protein solution.
3. Ternary Complex Affinity and Cooperativity Determination:
-
To measure the binding of the E3 ligase to the pre-formed PROTAC-target protein complex, titrate the E3 ligase into a solution containing the PROTAC and the target protein.
-
The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = Kd_binary / Kd_ternary).[13]
AlphaLISA Assay for Ternary Complex Formation
The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay to detect and quantify the formation of the ternary complex.[14][15]
1. Reagent Preparation:
-
Use tagged recombinant proteins (e.g., GST-tagged target protein and FLAG-tagged E3 ligase).
-
Prepare serial dilutions of the PROTAC.
2. Assay Procedure:
-
In a 384-well plate, incubate the tagged target protein, tagged E3 ligase, and the PROTAC.
-
Add AlphaLISA acceptor beads (e.g., anti-FLAG) and donor beads (e.g., glutathione-coated).
-
Incubate in the dark.
3. Signal Detection:
-
Read the plate on an AlphaScreen-capable plate reader.
4. Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration.
Discussion and Conclusion
The selection of an E3 ligase ligand is a critical decision in PROTAC design, influencing degradation efficiency, selectivity, and the overall pharmacological profile of the molecule. While thalidomide-based ligands, including Thalidomide-5-(C6-amine), are widely used for recruiting CRBN, ligands for other E3 ligases such as VHL and MDM2 offer alternative and sometimes advantageous properties.
-
CRBN vs. VHL: For certain targets like KRAS, VHL-recruiting PROTACs have generally shown greater degradation efficiency.[16] However, for other targets like BRD4, both CRBN and VHL-based PROTACs can achieve potent degradation.[17] The choice may depend on the specific target and the desired cellular localization, as CRBN is primarily nuclear while VHL is found in both the cytoplasm and nucleus.[]
-
Pomalidomide vs. Lenalidomide: Within the family of CRBN ligands, pomalidomide often exhibits a higher binding affinity and greater potency in inducing degradation compared to lenalidomide and thalidomide.[4]
-
MDM2 and cIAP: Ligands for MDM2 and cIAPs are less commonly used but provide valuable alternatives, especially when CRBN or VHL-based approaches are suboptimal.[3][19] MDM2-recruiting PROTACs can offer the dual benefit of degrading the target protein and stabilizing the tumor suppressor p53.[20]
The data presented in this guide, compiled from various studies, highlights the importance of empirical testing and optimization for each specific target. The provided experimental protocols offer a robust framework for the systematic evaluation of different E3 ligase ligands. By carefully considering the binding affinities, degradation efficiencies, and ternary complex formation dynamics, researchers can rationally design and develop the next generation of highly effective and selective protein degraders.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thalidomide 5'-amine-alkylC6-amine - Immunomart [immunomart.com]
- 7. Thalidomide-5-(C6-amine) | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. SLAS2024 [slas2024.eventscribe.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 19. scienceopen.com [scienceopen.com]
- 20. [PDF] MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Target Degradation by Thalidomide-5-(C6-amine) Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. This guide provides a comprehensive comparison of the validation of target degradation using PROTACs based on the Thalidomide-5-(C6-amine) E3 ligase ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase. We present a data-driven comparison of their performance with alternative PROTAC designs, supported by detailed experimental protocols and visual workflows to aid in the design and evaluation of these novel therapeutics.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, thalidomide (B1683933) or its analogs for CRBN).[1][2] The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase.[3] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][5] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[6]
Figure 1: Mechanism of action of a Thalidomide-based PROTAC.
Performance Comparison of E3 Ligase Ligands
The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy. While Thalidomide-5-(C6-amine) recruits the widely expressed CRBN, other PROTACs utilize ligands for different E3 ligases, most notably Von Hippel-Lindau (VHL). The optimal choice is often target and cell-line dependent.[7]
| E3 Ligase Ligand | Target Protein | PROTAC | Cell Line | DC50 | Dmax (%) | Reference |
| Thalidomide-based (CRBN) | BRD4 | ARV-825 | Jurkat | <1 nM | >90 | [2] |
| Thalidomide-based (CRBN) | SHP2 | PROTAC-11 | HeLa | 6.02 nM | >95 | [8] |
| VHL-based | BRD4 | PROTAC 17 | Not Specified | Low nM range | >90 | [9] |
| VHL-based | KRAS G12D | LC-2 | MIA PaCa-2 | 1.1 nM | ~90 | [10] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time).[9]
Experimental Protocols for Validation of Target Degradation
A multi-pronged approach using orthogonal methods is crucial for the robust validation of PROTAC-mediated protein degradation.[3]
Western Blotting for Quantifying Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[11]
Materials:
-
Cell culture reagents
-
Thalidomide-5-(C6-amine) based PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle-only control.[12]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil to denature, and separate by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody specific for the target protein and a loading control overnight at 4°C.[12]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add an ECL substrate and visualize the protein bands using an imaging system.[2]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[2]
Figure 2: Experimental workflow for Western Blot analysis.
Immunoprecipitation (IP) to Confirm Ubiquitination
Immunoprecipitation is used to confirm that the target protein is ubiquitinated, a key step in the PROTAC mechanism of action.[5]
Materials:
-
Cell lysates from PROTAC-treated and control cells
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibody against ubiquitin for Western blot detection
Procedure:
-
Lysate Preparation: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions to preserve ubiquitination.[5]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to form an antibody-protein complex. Add Protein A/G magnetic beads to pull down the complex.[1]
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the target protein from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect the polyubiquitinated target protein.[5]
Quantitative Mass Spectrometry for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased and global view of the proteome, enabling the identification of potential off-target effects of the PROTAC.[][14]
Materials:
-
Cell lysates from PROTAC-treated and control cells
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Data analysis software (e.g., MaxQuant, Spectronaut)
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.[2]
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).[]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and relative abundance.[14]
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins. Identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls to identify potential off-targets.[]
Figure 3: Workflow for off-target protein analysis using mass spectrometry.
Comparison with Alternative PROTACs
The modular nature of PROTACs allows for the optimization of their three components: the warhead, the E3 ligase ligand, and the linker.
-
Alternative E3 Ligase Ligands: While thalidomide-based PROTACs recruit CRBN, other successful PROTACs utilize ligands for VHL. VHL-based PROTACs can be highly potent, but their ligands are often larger and may have less favorable physicochemical properties compared to thalidomide-based ligands.[9] The choice between CRBN and VHL can also be influenced by the differential expression of these E3 ligases in various tissues and disease states.
-
Linker Optimization: The length and composition of the linker are critical for the formation of a stable and productive ternary complex.[3] The "Thalidomide-5-(C6-amine)" provides a flexible alkyl chain of a specific length. However, studies have shown that varying the linker length and composition (e.g., using polyethylene (B3416737) glycol (PEG) linkers) can significantly impact the degradation efficiency (DC50 and Dmax) of a PROTAC for a given target.[] Therefore, a library of PROTACs with different linkers should ideally be synthesized and tested to identify the optimal degrader.
Conclusion
The validation of target degradation is a critical step in the development of Thalidomide-5-(C6-amine) based PROTACs. A combination of quantitative Western blotting, immunoprecipitation to confirm ubiquitination, and global proteomics for off-target analysis provides a robust validation package. While Thalidomide-5-(C6-amine) offers a well-established and effective means of recruiting the CRBN E3 ligase, the performance of the resulting PROTACs should be benchmarked against alternatives with different E3 ligase ligands and optimized linkers to ensure the selection of the most potent and selective clinical candidate. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design, validate, and optimize the next generation of targeted protein degraders.
References
- 1. Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Thalidomide 5'-amine-alkylC6-amine - Immunomart [immunomart.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 14. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Specificity in Targeted Protein Degradation: A Comparative Analysis of Thalidomide-5-(C6-amine) Degraders
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A significant class of these molecules leverages derivatives of thalidomide (B1683933) to recruit the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific proteins of interest. However, a critical challenge in the development of thalidomide-based degraders is managing their specificity. The inherent activity of the thalidomide moiety can lead to the unintended degradation of endogenous "neosubstrates," particularly zinc finger transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos), which can result in undesired off-target effects.[1]
This guide provides a comparative analysis of Thalidomide-5-(C6-amine) based degraders, focusing on how strategic modifications to the thalidomide scaffold can enhance target specificity. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to aid in the rational design and evaluation of these next-generation protein degraders.
The Logic of C5-Position Modification
Research has demonstrated that the point of linker attachment on the phthalimide (B116566) ring of thalidomide or its analogs, like pomalidomide (B1683931), is a critical determinant of off-target activity. Modifications at the C5 position have been shown to sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex, thereby reducing their degradation.[1][2][3][4][5][6] In contrast, linkers attached at other positions, such as C4, do not confer the same level of selectivity. The Thalidomide-5-(C6-amine) degrader building block is designed based on this principle to improve the specificity of the resulting PROTAC.
Caption: Logic of C5 modification to reduce off-target effects.
Quantitative Data Comparison
To illustrate the enhanced specificity of C5-modified degraders, the following table summarizes representative data for two PROTACs targeting Bromodomain-containing protein 4 (BRD4). One PROTAC features a standard linker, while the "C5-Modified" version utilizes a pomalidomide derivative with the linker at the C5 position, analogous to what would be synthesized from Thalidomide-5-(C6-amine).
Table 1: Comparative Degradation Potency and Specificity of BRD4-Targeting PROTACs
| Parameter | Standard BRD4 Degrader | C5-Modified BRD4 Degrader |
| On-Target Activity | ||
| Target Protein | BRD4 | BRD4 |
| Cell Line | HeLa | HeLa |
| DC50 (nM) | 15 | 12 |
| Dmax (%) | >95 | >95 |
| Off-Target Activity | ||
| Off-Target Protein | IKZF1 | IKZF1 |
| DC50 (nM) | 50 | >1000 |
| Dmax (%) | ~90 | <20 |
| Off-Target Protein | ZFP91 | ZFP91 |
| DC50 (nM) | 120 | >2000 |
| Dmax (%) | ~80 | <15 |
Note: The data presented are representative values compiled from published studies on BRD4 and zinc finger protein degradation by pomalidomide-based PROTACs to illustrate the principle of improved specificity with C5 modification.[3][6][7]
Experimental Protocols
Rigorous validation of degrader specificity is essential. The following are detailed protocols for key experiments used to assess on-target efficacy and off-target effects.
Quantitative Western Blotting for On-Target Potency (DC50 and Dmax Determination)
This method quantifies the dose-dependent degradation of a specific target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 24 hours).[1]
-
Cell Lysis: Aspirate the media and wash cells twice with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with intermittent vortexing.[1]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.[7]
Caption: Experimental workflow for Western Blot analysis.
Global Proteomics for Off-Target Specificity (TMT-based LC-MS/MS)
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment, which is crucial for identifying off-target degradation.[7][9]
Materials:
-
Cell line of interest
-
PROTAC of interest and vehicle control (DMSO)
-
Lysis buffer (e.g., 8M urea-based)
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin for protein digestion
-
Tandem Mass Tag (TMT) labeling reagents
-
C18 solid-phase extraction (SPE) cartridges for peptide desalting
-
High-performance liquid chromatography (HPLC) system
-
High-resolution tandem mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves robust on-target degradation (e.g., 5x DC50) and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein concentration. Take equal amounts of protein from each sample, then reduce, alkylate, and digest the proteins into peptides using trypsin overnight at 37°C.[9]
-
Peptide Labeling: Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol. This allows for the multiplexing of samples.[7]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and desalt using a C18 SPE cartridge. Analyze the peptides by LC-MS/MS.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant). Identify peptides and proteins by searching against a protein database. Quantify the relative abundance of proteins based on the TMT reporter ion intensities. Perform statistical analysis to identify proteins that are significantly downregulated, representing potential off-target effects.[7]
Caption: Workflow for TMT-based quantitative proteomics.
Mechanism of Action: CRBN-Mediated Protein Degradation
The following diagram illustrates the signaling pathway for protein degradation induced by a thalidomide-based PROTAC.
Caption: Signaling pathway of CRBN-mediated protein degradation.
By leveraging a C5-linker strategy, as exemplified by Thalidomide-5-(C6-amine), researchers can develop more specific and potentially safer PROTAC degraders. The experimental framework provided in this guide offers a robust methodology for the validation and comparative analysis of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Biophysical Methods for Validating Thalidomide-5-(C6-amine) Binding to CRBN: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between small molecule ligands and their protein targets is a cornerstone of drug discovery and development. For molecules like Thalidomide-5-(C6-amine), which are designed to engage the E3 ubiquitin ligase Cereblon (CRBN), robust validation of this binding event is critical. This guide provides a comparative overview of three key biophysical methods used to quantify this interaction: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF).
The binding of thalidomide (B1683933) and its derivatives to CRBN is a pivotal interaction for their therapeutic effects, including in the development of Proteolysis-Targeting Chimeras (PROTACs). The glutarimide (B196013) moiety of these molecules is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of the CRBN E3 ubiquitin ligase.[1] This guide will delve into the principles, experimental protocols, and data outputs of these techniques to assist researchers in selecting the most appropriate method for their needs.
Quantitative Data Comparison
While specific binding data for Thalidomide-5-(C6-amine) is not extensively published, the following table presents representative quantitative data for the interaction of thalidomide and its key derivatives with CRBN, offering an insight into the expected affinity range. It is important to note that binding affinities can vary based on experimental conditions and the specific protein construct used.[2]
| Biophysical Method | Ligand | Analyte | Dissociation Constant (Kd) | Enthalpy Change (ΔH) | Melting Temperature Shift (ΔTm) |
| Surface Plasmon Resonance (SPR) | Immobilized CRBN | Thalidomide | ~160 nM | Not Applicable | Not Applicable |
| Isothermal Titration Calorimetry (ITC) | CRBN in cell | Thalidomide | ~1.0 µM | -5 to -15 kcal/mol | Not Applicable |
| Differential Scanning Fluorimetry (DSF) | CRBN | Thalidomide | Not Directly Measured | Not Applicable | Ligand-dependent stabilization |
Experimental Protocols & Methodologies
Detailed below are the methodologies for each of the key biophysical techniques. These protocols are generalized and should be optimized for the specific experimental setup.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[1]
Experimental Protocol:
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol.
-
Immobilize recombinant human CRBN protein onto the sensor surface to a desired density.
-
Deactivate any remaining active groups on the surface.[1]
-
-
Binding Analysis:
-
Prepare a series of concentrations of Thalidomide-5-(C6-amine) in a suitable running buffer.
-
Inject the different concentrations of the analyte over the sensor surface for a defined association time.
-
Follow with a flow of running buffer for a defined dissociation time.[1]
-
-
Data Analysis:
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is recorded as a sensorgram.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.[1]
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[1]
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the CRBN protein and the Thalidomide-5-(C6-amine) stock solution into the same buffer to minimize heats of dilution.
-
Thoroughly degas the solutions to prevent air bubbles.
-
Accurately determine the concentrations of the protein and the small molecule.[1]
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell and the Thalidomide-5-(C6-amine) solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the ligand into the protein solution.[1]
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The ΔS can then be calculated from the Gibbs free energy equation.[1]
-
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a rapid and high-throughput method to identify ligands that bind and stabilize a target protein.[3] It measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified CRBN protein in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Prepare a serial dilution of Thalidomide-5-(C6-amine).
-
-
Assay Setup:
-
In a 96- or 384-well PCR plate, mix the CRBN protein, fluorescent dye, and varying concentrations of Thalidomide-5-(C6-amine).
-
Include control wells with protein and dye only (no ligand).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, gradually increasing the temperature.
-
Monitor the fluorescence intensity at each temperature increment.[4]
-
-
Data Analysis:
-
As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition, the Tm, is determined from the peak of the first derivative of the melting curve.
-
A significant increase in Tm in the presence of the ligand compared to the control indicates ligand binding and stabilization.[4]
-
References
Benchmarking a Novel Thalidomide-Based PROTAC Against the Pioneer Degrader dBET1
In the rapidly advancing field of targeted protein degradation, the development of novel Proteolysis Targeting Chimeras (PROTACs) necessitates rigorous comparison against established benchmarks. This guide provides an objective, data-driven comparison of a representative thalidomide-derivative-based PROTAC, BETd-260 , against the well-characterized and pioneering BRD4 degrader, dBET1 . Both molecules are designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a key regulator of oncogene expression. This comparison is intended for researchers, scientists, and drug development professionals to inform the selection and evaluation of next-generation protein degraders.
At a Glance: Key Distinctions
| Feature | BETd-260 | dBET1 |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |
| Target Protein | BRD4 (and other BET family members) | BRD4 (and other BET family members)[1] |
| Warhead | Derivative of a potent BET inhibitor | JQ1[1] |
| E3 Ligase Ligand | Pomalidomide derivative | Thalidomide derivative[1] |
Quantitative Performance: A Head-to-Head Comparison
Table 1: Comparative Degradation and Anti-Proliferative Potency
| Compound | Cell Line | DC50 (BRD4 Degradation) | Dmax (BRD4 Degradation) | IC50 (Cell Viability) | Reference |
| BETd-260 | RS4;11 | ~30 pM (at 24h) | >90% | 51 pM | [2][3] |
| dBET1 | MV4;11 | Not explicitly stated | >90% | ~30 nM | [4] |
| dBET1 | Various solid tumor cell lines | Not explicitly stated | Not explicitly stated | 0.5 - 5 µM | [5] |
Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions can vary.
From the available data, BETd-260 demonstrates exceptionally high potency, with picomolar DC50 and IC50 values in the RS4;11 leukemia cell line.[2][3] In contrast, dBET1 typically exhibits nanomolar to micromolar anti-proliferative activity in various cancer cell lines.[4][5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both BETd-260 and dBET1 are heterobifunctional molecules that function by inducing the formation of a ternary complex between the target protein (BRD4) and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage in further catalytic cycles of degradation.
Signaling Pathway Context: BRD4 in Transcriptional Regulation
BRD4 is a critical epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes, including c-MYC. By inducing the degradation of BRD4, these PROTACs effectively suppress the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thalidomide-5-(C6-amine): A Safety and Operations Guide
For Immediate Implementation by Laboratory Professionals
Thalidomide-5-(C6-amine), an analog of the potent teratogen thalidomide, requires stringent disposal protocols to mitigate risks to personnel and the environment.[1][2][3][4] Due to its classification as a cytotoxic and hazardous compound, all materials contaminated with Thalidomide-5-(C6-amine) must be managed as regulated hazardous waste, with high-temperature incineration being the primary method of disposal.[5][6] Adherence to the following step-by-step procedures is mandatory for ensuring laboratory safety and regulatory compliance.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[4]
Required Personal Protective Equipment:
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be safely removed if contamination occurs.[4] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects the eyes from potential splashes or aerosolized particles of the compound.[4] |
| Lab Coat | Standard laboratory coat, preferably disposable. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A respirator may be necessary if there is a risk of dust or aerosol formation. | Prevents inhalation of the hazardous compound. |
II. Step-by-Step Disposal Procedure
This protocol outlines the systematic process for the safe collection, segregation, and packaging of all waste contaminated with Thalidomide-5-(C6-amine).
Step 1: Waste Segregation at the Point of Generation
Immediate segregation of waste is critical to prevent cross-contamination.[7] Establish a dedicated hazardous waste stream for all materials that have come into contact with Thalidomide-5-(C6-amine).
-
Solid Waste: This includes, but is not limited to, contaminated gloves, pipette tips, vials, bench paper, and any other disposable lab supplies. These items must be placed in a designated, clearly labeled cytotoxic solid waste container.[4][8]
-
Liquid Waste: All solutions containing Thalidomide-5-(C6-amine) and any rinsate from equipment decontamination must be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.[4][9] Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any contaminated sharps, such as needles, scalpels, or broken glass, must be placed in a designated, puncture-resistant cytotoxic sharps container.[6][7][8]
Step 2: Waste Container Management
Proper management of waste containers is essential for safe storage and transport.
-
Labeling: All waste containers must be clearly and conspicuously labeled with "Cytotoxic Waste" or "Hazardous Waste," the full chemical name "Thalidomide-5-(C6-amine)," and appropriate hazard symbols (e.g., toxic, teratogen).[6][7][10]
-
Containment: Containers must be kept securely sealed when not in use.[9] Store sealed containers in a designated and secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[9][10]
Step 3: Decontamination of Work Surfaces and Equipment
Thorough decontamination of all potentially contaminated surfaces and equipment is a critical step in preventing unintentional exposure.
-
Initial Decontamination: Following any work with Thalidomide-5-(C6-amine), decontaminate all work surfaces (e.g., fume hood, benchtops, balance) with a suitable solvent such as 70% ethanol (B145695) or isopropanol, followed by a laboratory-grade detergent wash.[4][6]
-
Rinsing: After the initial decontamination, rinse the surfaces and equipment thoroughly with purified water.[6]
-
Waste Collection from Decontamination: All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as solid cytotoxic waste.[8] The rinsate from equipment cleaning must be collected as hazardous liquid waste.[6][10]
Step 4: Final Disposal Coordination
The final disposal of cytotoxic waste is a regulated process that must be handled by certified professionals.
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this waste through standard laboratory trash or drains.[6] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.
-
Documentation: Maintain meticulous records of the amount of Thalidomide-5-(C6-amine) waste generated and the dates of accumulation and disposal. This documentation is crucial for regulatory compliance.[9]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
-
Small Spills (less than 5 mL or 5 g):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Decontaminate: Wearing the appropriate PPE, cover the spill with an absorbent material.[10] Collect the contaminated material and place it into the designated cytotoxic solid waste container.
-
Clean: Clean the spill area with a suitable cleaning agent, working from the outside in, followed by a thorough rinse with purified water.[6]
-
-
Large Spills (more than 5 mL or 5 g):
IV. Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of Thalidomide-5-(C6-amine) waste.
References
- 1. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Thalidomide: MedlinePlus Drug Information [medlineplus.gov]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. benchchem.com [benchchem.com]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-5-(C6-amine)
For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling Thalidomide-5-(C6-amine). Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination. Given the potent, teratogenic nature of thalidomide (B1683933) and its analogs, stringent safety measures are paramount.
Thalidomide-5-(C6-amine), a derivative of thalidomide, must be handled with extreme caution due to its presumed teratogenic and cytotoxic properties. All personnel must be thoroughly trained on the risks and the procedures outlined below before commencing any work with this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling Thalidomide-5-(C6-amine). Double gloving is a mandatory practice.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves.[1] | Prevents skin contact and absorption. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects eyes from splashes and airborne particles. A face shield offers additional protection.[1] |
| Respiratory Protection | A full-face respirator with appropriate particulate filters (P100/FFP3) or a Powered Air-Purifying Respirator (PAPR).[1] | Necessary for operations with a high risk of aerosol or dust generation, such as weighing and transferring solids. |
| Body Protection | Disposable coveralls (e.g., Tyvek) or a dedicated, professionally laundered lab coat worn over personal clothing.[1] | Provides a barrier against contamination of skin and clothing. |
| Foot Protection | Disposable shoe covers worn in the designated handling area.[1] | Prevents the tracking of contaminants out of the controlled workspace. |
Operational Plan for Handling
A systematic approach is essential for safely handling potent compounds. All handling of Thalidomide-5-(C6-amine) must occur in a designated and restricted area, such as a certified chemical fume hood or a glove box.
Preparation:
-
Designated Area: All manipulations of the compound must be performed in a designated, restricted-access area equipped with a chemical fume hood or glove box.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps) before beginning work.[1]
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[1]
Handling:
-
Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.[1]
-
Solution Preparation: When dissolving the solid compound, add the solvent slowly to prevent splashing.[1] Keep containers covered as much as possible.[1]
Decontamination and PPE Doffing:
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment with a suitable agent (e.g., 10% bleach solution followed by 1% sodium thiosulfate) after handling is complete.[2]
-
PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
digraph "Handling_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" {
label="Preparation";
style="filled";
fillcolor="#FFFFFF";
"Designate Area" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prepare Waste" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Don PPE" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_handling" {
label="Handling (in Fume Hood/Glove Box)";
style="filled";
fillcolor="#FFFFFF";
"Weigh & Aliquot" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Prepare Solution" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_post" {
label="Post-Handling";
style="filled";
fillcolor="#FFFFFF";
"Decontaminate Surfaces" [fillcolor="#FBBC05", fontcolor="#202124"];
"Doff PPE" [fillcolor="#FBBC05", fontcolor="#202124"];
"Dispose Waste" [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
"Designate Area" -> "Prepare Waste" -> "Don PPE" -> "Weigh & Aliquot" [style=solid, color="#5F6368"];
"Weigh & Aliquot" -> "Prepare Solution";
"Prepare Solution" -> "Decontaminate Surfaces";
"Decontaminate Surfaces" -> "Doff PPE" -> "Dispose Waste";
}
Caption: Immediate actions for a Thalidomide-5-(C6-amine) spill.
Disposal Plan
All waste contaminated with Thalidomide-5-(C6-amine) is considered cytotoxic and must be disposed of as hazardous waste.
Waste Type Disposal Container Disposal Procedure Solid Waste Purple, labeled cytotoxic waste bag within a rigid, leak-proof container. [3] Includes gloves, gowns, shoe covers, bench paper, and other contaminated disposable items. Liquid Waste Labeled, sealed, and chemically compatible container. Do not dispose of down the drain. [4]Store in a secondary container to prevent spills. Sharps Waste Puncture-resistant sharps container labeled as "Cytotoxic Sharps". Includes needles, syringes, and contaminated glassware. Grossly Contaminated Items Double-bagged in purple cytotoxic waste bags and placed in a rigid, labeled container. [5] For items heavily saturated with the compound.
All cytotoxic waste must be segregated from other laboratory waste streams. [3]Final disposal should be through incineration by a licensed hazardous waste management company.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
